Product packaging for 5-Nitropyrimidine(Cat. No.:CAS No. 14080-32-1)

5-Nitropyrimidine

Cat. No.: B080762
CAS No.: 14080-32-1
M. Wt: 125.09 g/mol
InChI Key: NOYDQGFVFOQSAJ-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrimidine (B1678525) Derivatives in Contemporary Chemistry

Pyrimidine and its derivatives are a cornerstone of modern chemistry, playing a pivotal role in numerous scientific and industrial applications. Their unique structural features and versatile reactivity make them indispensable building blocks for a wide range of functional molecules.

Role as Heterocyclic Aromatic Compounds

Pyrimidines belong to a class of organic compounds known as heterocyclic aromatic compounds. fiveable.methermofisher.com These are cyclic molecules containing atoms of at least two different elements within their ring structure. thermofisher.com The presence of heteroatoms, such as nitrogen in the case of pyrimidine, imparts distinct electronic properties and reactivity compared to their carbocyclic counterparts like benzene (B151609). mdpi.com This unique electronic distribution influences their behavior in chemical reactions and their interactions with biological systems. fiveable.me The aromatic nature of these compounds, often conforming to Hückel's rule, provides them with enhanced stability. researchgate.net Many natural products, including essential biomolecules like nucleic acids (DNA and RNA contain pyrimidine bases), vitamins, and alkaloids, feature heterocyclic structures, highlighting their fundamental role in life processes. gsconlinepress.comuou.ac.in

Importance in Drug and Agrochemical Development

The structural motif of pyrimidine is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural framework in a multitude of biologically active compounds. mdpi.com Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. gsconlinepress.comresearchgate.net Their versatility allows for synthetic modifications at various positions on the pyrimidine ring, enabling the fine-tuning of their biological effects. researchgate.net In the agrochemical sector, pyrimidine derivatives are integral to the development of herbicides and fungicides, contributing to crop protection and enhanced agricultural productivity. chemimpex.comontosight.aiekb.eg The ability of these compounds to interact with specific biological targets makes them valuable candidates for creating innovative and effective therapeutic and agricultural agents. mdpi.comchemimpex.com

Research Rationale and Scope for 5-Nitropyrimidine

While the broader class of pyrimidine derivatives is well-studied, specific derivatives like this compound present unique opportunities for further investigation. The introduction of a nitro group at the 5-position significantly influences the electronic properties and reactivity of the pyrimidine ring, opening up new avenues for chemical synthesis and application.

Addressing Gaps in Current Literature on this compound Reactivity and Applications

Much of the existing research has focused on other substituted pyrimidines, leaving a relative gap in the comprehensive understanding of this compound's reactivity. The powerful electron-withdrawing nature of the nitro group at the 5-position activates the pyrimidine ring towards certain types of reactions, such as nucleophilic substitutions. vulcanchem.com For instance, studies on related compounds like 2-azido-5-nitropyrimidine (B14241031) show that the position of nucleophilic attack can vary depending on the nature of the nucleophile. osi.lv Further exploration is needed to fully map out the reaction pathways and synthetic potential of this compound with a diverse range of reagents. This includes investigating its utility as a precursor for more complex heterocyclic systems and its potential in the development of novel bioactive molecules.

Focus on Advanced Methodologies and Theoretical Frameworks

Modern chemical research increasingly employs advanced methodologies and theoretical frameworks to gain deeper insights into molecular structure and reactivity. In the context of this compound, computational chemistry, specifically Density Functional Theory (DFT), can be a powerful tool. nih.govresearchgate.net DFT calculations can predict various molecular properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net By applying these theoretical models, researchers can better understand the electronic structure of this compound, predict its reactivity in different chemical environments, and design more efficient synthetic strategies. This synergy between experimental work and theoretical calculations is crucial for accelerating the discovery and development of new applications for this promising compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3N3O2 B080762 5-Nitropyrimidine CAS No. 14080-32-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O2/c8-7(9)4-1-5-3-6-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYDQGFVFOQSAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452878
Record name 5-nitropyrimidine
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Molecular Weight

125.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14080-32-1
Record name 5-nitropyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14080-32-1
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Synthetic Methodologies for 5 Nitropyrimidine and Its Derivatives

De Novo Synthesis Approaches

De novo synthesis, the construction of the pyrimidine (B1678525) ring from acyclic precursors, represents a fundamental strategy for accessing 5-nitropyrimidines. These methods build the heterocyclic core and incorporate the nitro group in a structured sequence.

A primary de novo route involves the cyclization of a three-carbon component, already bearing a nitro group, with a urea (B33335) or urea-like fragment. This approach directly installs the C5-nitro substituent during the formation of the pyrimidine ring.

The foundational step for creating the pyrimidine ring in this method is the condensation reaction between a nitro-substituted cyanoacetate, such as ethyl nitro-cyanoacetate, and urea. This reaction is conducted under alkaline conditions, typically using a sodium base, which facilitates the cyclization to yield pyrimidine intermediates. The process involves the formation of a 4-amino-2,6(1H,3H)-pyrimidinedione intermediate, which serves as a precursor to various 5-nitropyrimidine derivatives.

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the resulting pyrimidine. The condensation is typically performed in an alcoholic solvent like methanol (B129727) or ethanol (B145695). The reaction proceeds by heating the mixture to reflux at temperatures between 65–80°C for a duration of 3 to 4 hours. Key parameters for optimizing the yield include maintaining a 1:1 molar ratio of the nitro-cyanoacetate to urea, which promotes complete cyclization.

Below is an interactive table summarizing the typical reaction conditions.

An alternative and widely used de novo pathway begins with diethyl malonate. This multi-step approach involves the sequential modification of the malonate backbone before and after the formation of the pyrimidine ring.

The synthesis of this compound derivatives from diethyl malonate involves a sequence of core chemical transformations. A common route to obtaining the key intermediate, 4,6-dichloro-5-nitropyrimidine (B16160), starts with the nitration of a pre-formed pyrimidine ring. jst.go.jp

One established pathway involves the following sequence:

Cyclization: Diethyl malonate is first reacted with formamide (B127407) in the presence of sodium ethoxide to produce 4,6-pyrimidinediol (4,6-dihydroxypyrimidine). jst.go.jppatsnap.com

Nitration: The resulting diol is then nitrated at the C5 position using a potent nitrating agent, such as fuming nitric acid in glacial acetic acid or a mixture of concentrated nitric and sulfuric acids, to yield 5-nitro-4,6-pyrimidinediol. jst.go.jppatsnap.com

Chlorination: The final step to the versatile intermediate is the chlorination of the dihydroxy derivative using a chlorinating agent like phosphorus oxychloride (POCl₃) to give 4,6-dichloro-5-nitropyrimidine. jst.go.jppatsnap.com

A different pathway for a substituted derivative, 4,6-dichloro-2-methylthio-5-nitropyrimidine, starts with the nitration of the precursor: google.com

Nitration: Diethyl malonate is first nitrated using concentrated or fuming nitric acid to yield diethyl 2-nitromalonate. google.com

Cyclization: The nitrated malonate is then cyclized with thiourea (B124793) under the influence of a sodium alkoxide base to form 4,6-dihydroxy-2-mercapto-5-nitropyrimidine. google.com

Methylation: The mercapto group is subsequently methylated using a reagent like dimethyl sulfate (B86663). google.com

Chlorination: Finally, the dihydroxy groups are converted to chloro groups with phosphorus oxychloride to yield the target product. google.com

The table below outlines these two synthetic routes starting from diethyl malonate.

The chlorination of hydroxypyrimidine intermediates is a critical step that has been subject to optimization through catalysis. The conversion of hydroxyl groups to chloro groups using phosphorus oxychloride (POCl₃) is often enhanced by the addition of a basic catalyst. jst.go.jp N,N-dimethylaniline is frequently employed for this purpose, facilitating the reaction to produce chlorinated pyrimidines such as 4,6-dichloro-5-nitropyrimidine. jst.go.jppatsnap.comgoogle.com The use of catalytic amounts of this tertiary amine has proven effective. oregonstate.edu

More recent advancements have focused on greener and more efficient procedures. A solvent-free chlorination method using an equimolar amount of POCl₃ with pyridine (B92270) as a base has been developed. nih.gov This procedure, conducted by heating the reactants in a sealed reactor, is suitable for large-scale preparations and offers environmental and safety benefits over traditional methods that use a large excess of POCl₃ as both the reagent and solvent. nih.gov

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Derivatization Strategies of Existing this compound Scaffolds

Reductive Amination of Nitro Groups

Catalytic Hydrogenation Methods

Catalytic hydrogenation stands out as a primary method for the reduction of the nitro group on the pyrimidine ring. This process typically involves reacting the this compound substrate with hydrogen gas in the presence of a metal catalyst.

Commonly employed catalysts include palladium on carbon (Pd/C), platinum carbon, and Raney nickel. vulcanchem.comgoogle.com The reaction is generally carried out in a polar solvent under hydrogen pressure, which can range from 0.1 to 5 MPa, with temperatures between 70-130 °C. google.com

Specific examples from the literature illustrate the practical application of this method:

The reduction of 2-cyclopropyl-4,6-dichloro-5-nitropyrimidine to its amino counterpart is achieved using Raney nickel as the catalyst in an ethanol solvent, under a hydrogen pressure of 100 bar. prepchem.com

Similarly, 3-ethyl-5-nitropyridine, a related nitroaromatic compound, is converted to 5-amino-3-ethylpyridine using a Pd/C catalyst under a hydrogen atmosphere in ethanol. acs.org

Selectivity Control in Nitro Reduction

Achieving selectivity is critical when the substrate contains multiple reducible functional groups or more than one nitro group. The choice of reducing agent and the fine-tuning of reaction conditions are paramount for controlling the reaction's outcome.

A distinction can be made between catalytic hydrogenation and chemical reduction methods that use reagents like sodium sulfide (B99878) or iron powder. google.com While effective, catalytic methods can face challenges such as the need for high pressure and potential catalyst poisoning or recovery issues. google.com

Control of pH is another important factor that can influence the reaction pathway and final product. google.com In cases of di- or poly-nitro compounds, selective reduction of one nitro group over others is often desired. For instance, in the synthesis of novel imidazopyridines from 2-chloro-3,5-dinitropyridine, the nitro group at the 3-position can be selectively reduced using ammonium (B1175870) sulfide, leaving the 5-nitro group intact. mdpi.com This demonstrates that the appropriate selection of the reduction system is key to achieving chemical selectivity.

Ring Transformation Reactions

The electron-deficient nature of the pyrimidine ring, which is further intensified by the strong electron-withdrawing nitro group at the C-5 position, makes this compound susceptible to nucleophilic attack that can lead to fascinating ring transformation reactions. chim.it These reactions allow for the conversion of the pyrimidine core into other aromatic systems.

Conversion to Pyridines and Benzene (B151609) Derivatives

Research has shown that this compound can be transformed into both pyridine and benzene derivatives, a reaction of significant synthetic utility. researchgate.netresearchgate.netacs.org

Formation of Pyridines: The reaction of this compound with CH-active nitriles (compounds with the structure R–CH2CN) effectively yields 2-amino-5-nitro-3-R-pyridines. researchgate.net Similarly, reacting this compound with enamines, such as 1-pyrrolidinocyclopentene, results in the formation of substituted pyridine derivatives like 6,7-dihydro-3-nitro-5H-cyclopenta[b]pyridine. arkat-usa.org

Formation of Benzene Derivatives: A notable transformation is the conversion of a pyrimidine ring into a benzene ring. researchgate.net For example, treating this compound with certain ketonic reagents can produce 4-nitrophenol (B140041), a benzene derivative. researchgate.netresearchgate.net This type of conversion is also observed when 5-nitro-2(1H)-pyrimidinone is treated with ketones, yielding p-nitrophenol derivatives. acs.org

A proposed mechanism for these transformations involves the initial fragmentation of the pyrimidine ring, followed by the reassembly of the fragments into the more stable pyridine or benzene aromatic systems. researchgate.net

Influence of Ketonic Reagents and Bases on Reaction Pathways

The outcome of the ring transformation reactions of this compound is highly sensitive to the specific ketonic reagents and bases employed. researchgate.netresearchgate.net These components dictate the reaction pathway and determine whether a pyridine, benzene, or pyridone derivative is formed.

The reaction mechanism is initiated by the nucleophilic addition of the anion of the ketone to the electron-deficient pyrimidine ring. The site of this initial attack is a key determinant of the final product:

Attack at C(6): Nucleophilic addition of the ketone enolate to the C(6) position of the this compound ring generally leads to the formation of 5-nitropyridine or 4-nitrophenol derivatives. researchgate.netresearchgate.net

Attack at C(2): Conversely, if the nucleophilic attack occurs at the C(2) position, the reaction pathway shifts to produce 4-pyridone derivatives. researchgate.netresearchgate.net

The choice of base (e.g., triethylamine (B128534) vs. potassium ethoxide) and the structure of the ketone itself play a crucial role in directing this regioselectivity. researchgate.netresearchgate.netnih.gov For instance, when reacting 3-methyl-5-nitropyrimidin-4(3H)-one with p-substituted acetophenones, the electronic nature of the substituent on the ketone influences the product ratio; electron-donating groups favor pyridone formation, whereas electron-withdrawing groups favor the formation of pyrimidines. nih.gov Furthermore, using a less nucleophilic nitrogen source like ammonium acetate (B1210297) instead of ammonia (B1221849) can prevent unwanted side reactions, such as aminolysis, leading to cleaner reaction profiles and improved yields of the desired products. nih.govencyclopedia.pub

Table 1: Influence of Reagents on this compound Ring Transformation
ReactantReagent TypeKey Influencing FactorResulting Product(s)Reference
This compoundKetone (e.g., Acetone) + Base (e.g., Triethylamine)Site of nucleophilic attack (C6 vs. C2)5-Nitropyridines, 4-Nitrophenol, or 4-Pyridones researchgate.net, researchgate.net
CH-active nitrile (R-CH2CN)Structure of the nitrile2-Amino-5-nitro-3-R-pyridines researchgate.net
3-Methyl-5-nitropyrimidin-4(3H)-oneKetone (p-substituted acetophenones) + Nitrogen Source (Ammonia vs. Ammonium Acetate)Electronic properties of ketone substituent and nucleophilicity of nitrogen source4,5-Disubstituted Pyrimidines or 5,6-Disubstituted 3-Nitro-2-pyridones nih.gov

Alkylation and Arylation Strategies

Functionalization of the this compound scaffold through the introduction of alkyl and aryl groups is a key strategy for creating diverse derivatives. Modern synthetic methods, including direct C-H activation and multicomponent reactions, have been developed for this purpose.

Direct C-H arylation of related nitropyridines has been achieved using palladium catalysis, with high regioselectivity. For example, the arylation of 3-nitropyridine (B142982) occurs selectively at the C-4 position. nih.gov Another powerful method involves the reaction of nitropyridine N-oxides with Grignard reagents, where the reaction can be tuned to produce different isomers. Aryl Grignard reagents tend to add to the 2- or 6-position, while alkyl Grignard reagents add to the 3- or 5-position. thieme-connect.comnih.gov

An alternative approach to 3-alkylated/arylated 5-nitropyridines involves a three-component ring transformation of 1-methyl-3,5-dinitro-2-pyridone with an aldehyde and ammonium acetate. acs.org This method allows for the versatile introduction of various substituents at the 3-position by simply changing the aldehyde used in the reaction. acs.org

Table 2: Summary of Alkylation and Arylation Strategies
StrategySubstrateReagentsProduct TypeReference
Direct C-H Arylation3-NitropyridineBromoarenes, Pd(OAc)2 catalystC-4 arylated pyridines nih.gov
Direct Arylation/AlkylationNitropyridine N-oxidesGrignard Reagents (ArMgX or RMgX)Regioselective arylated or alkylated pyridines thieme-connect.com, nih.gov
Three-Component Ring Transformation1-Methyl-3,5-dinitro-2-pyridoneAldehydes, Ammonium Acetate3-Alkylated/Arylated 5-nitropyridines acs.org
Nucleophilic SubstitutionThis compoundCyclic aminesN-alkylated 5-nitropyrimidines researchgate.net

Halogenation Reactions

The introduction of halogen atoms onto the this compound ring provides valuable handles for further synthetic transformations, such as cross-coupling reactions.

Chlorination is a common halogenation reaction for pyrimidine systems. 4,6-Dichloro-5-nitropyrimidine, a key synthetic intermediate, is prepared by treating 4,6-dihydroxy-5-nitropyrimidine (B14392) with a chlorinating agent such as phosphorus oxychloride. chemicalbook.comgoogle.comsigmaaldrich.com

Bromination reactions have also been reported for this compound derivatives. For example, the reaction of 2,4-diethoxy-6-methyl-5-nitropyrimidine (B3245885) with an excess of bromine in acetic acid at elevated temperatures yields the 6-(dibromomethyl) derivative. acs.org Under these forcing conditions, the reaction proceeds directly to the dibrominated product, with the monobrominated intermediate not being detected. acs.org For other heterocyclic systems, reagents like N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are also effective for halogenation. nih.gov

Table 3: Halogenation Reactions of this compound and Derivatives
Reaction TypeSubstrateReagent(s)ProductReference
Chlorination4,6-Dihydroxy-5-nitropyrimidinePhosphorus oxychloride (POCl3)4,6-Dichloro-5-nitropyrimidine chemicalbook.com, google.com
Bromination2,4-Diethoxy-6-methyl-5-nitropyrimidineBromine (Br2), Acetic Acid6-(Dibromomethyl)-2,4-diethoxy-5-nitropyrimidine acs.org
General HalogenationRelated HeterocyclesN-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS)Brominated or Iodinated products nih.gov
Selective Bromination for Specific Derivatives

The selective introduction of a bromine atom onto the this compound scaffold is highly dependent on the nature of the brominating agent and the existing substituents on the pyrimidine ring. While direct bromination of the parent this compound is not commonly reported due to the severe deactivation of the ring, methodologies have been developed for various pyrimidine derivatives.

The C-5 position of the pyrimidine ring is the typical site for electrophilic halogenation. For pyrimidine systems that are not heavily deactivated, bromination can be achieved with various reagents. Common laboratory brominating agents for such transformations include N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). nih.gov For instance, the bromination of pyrimidine nucleosides at the C-5 position is effectively carried out using DBH in aprotic solvents. nih.gov

In the context of this compound, synthetic strategies often involve the use of pre-functionalized pyrimidine rings where other substituents facilitate or direct the reaction, or where halogen atoms are introduced prior to nitration. Halogenated this compound derivatives are valuable intermediates in the synthesis of more complex heterocyclic systems, such as tetrasubstituted purines, which have applications in medicinal chemistry. For example, derivatives like 4,6-dichloro-2-(methylthio)-5-nitropyrimidine (B48599) serve as foundational building blocks where the chloro-substituents are displaced to build the target purine (B94841) structure.

Impact of Reaction Conditions on Bromination Patterns

The reaction conditions play a critical role in the success and regioselectivity of the bromination of pyrimidines. The choice of solvent, temperature, and catalyst can dramatically influence the reaction's outcome, particularly when dealing with a highly deactivated substrate like this compound.

For less reactive pyrimidine systems, forceful conditions may be required. One established method involves heating the pyrimidine, as a hydrogen halide salt, with elemental bromine in a high-boiling point, inert aromatic solvent such as nitrobenzene. Temperatures in the range of 125–150°C are often necessary to drive the reaction to completion.

Conversely, milder methods have been developed for more activated pyrimidine substrates. A simple and inexpensive approach involves the use of common inorganic salts at room temperature in dilute sulfuric acid. However, the success of this method is contingent on the presence of activating substituents on the pyrimidine ring.

The efficiency of bromination can be significantly improved through catalysis. In reactions utilizing 1,3-dibromo-5,5-dimethylhydantoin (DBH), the addition of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) has been shown to enhance the rate of reaction, allowing for lower temperatures and shorter reaction times. nih.gov The selection of the brominating agent itself is also crucial; reagents like NBS and DBH are often preferred over elemental bromine for their selectivity and milder handling requirements. nih.gov

The solvent medium affects reagent solubility and can stabilize reactive intermediates. Aprotic solvents such as dichloromethane (B109758) (CH₂Cl₂), acetonitrile (B52724) (CH₃CN), or dimethylformamide (DMF) are frequently employed for brominations with reagents like DBH. nih.gov

Table 1: Examples of Reaction Conditions for Pyrimidine Bromination

Substrate Type Brominating Agent Catalyst/Additive Solvent Temperature Reference
Pyrimidine Salt Bromine (Br₂) None Nitrobenzene 125–135°C fishersci.be
Pyrimidine Nucleosides 1,3-Dibromo-5,5-dimethylhydantoin (DBH) None or Lewis Acid (e.g., TMSOTf) CH₂Cl₂, CH₃CN, DMF Ambient nih.gov
Activated Pyrimidines Inorganic Bromide/Bromate Dilute H₂SO₄ Water Room Temp.

Advanced Mechanistic Investigations and Reaction Pathways

Elucidation of Reaction Mechanisms

The mechanism of SNAr reactions involving nitropyrimidines can proceed through either a stepwise or a concerted pathway, a choice that is delicately influenced by the nature of the electrophile, nucleophile, leaving group, and solvent conditions. rsc.orgfrontiersin.org In a typical SNAr process, the reaction is initiated by the nucleophilic attack on the pyrimidine (B1678525) ring, leading to the formation of intermediates that subsequently decompose to yield the final substitution product. rsc.orgresearchgate.net

Kinetic measurements are a powerful tool for elucidating the mechanisms of SNAr reactions involving 5-nitropyrimidine derivatives. frontiersin.org Kinetic studies on the reactions of 2-chloro-5-nitropyrimidine (B88076) with various primary and secondary amines have been conducted in aqueous media to understand the reaction pathways. frontiersin.orgresearchgate.net These investigations often involve determining pseudo-first-order rate constants (kobs) under conditions where the nucleophile is in large excess, followed by the calculation of second-order rate constants (kN) from the linear plots of kobs versus the nucleophile concentration. rsc.orgfrontiersin.org

A key analytical method in these studies is the Brönsted-type plot, which correlates the logarithm of the nucleophilic rate coefficients (log kN) with the pKa values of the conjugate acid of the nucleophile. frontiersin.org The slope of this plot, known as the Brönsted coefficient (βnuc), provides insight into the structure of the transition state (TS) in the rate-determining step (RDS). frontiersin.org

A high βnuc value, such as the 0.83 observed for the reaction of 2-chloro-5-nitropyrimidine with a series of anilines, suggests that a significant positive charge develops on the nucleophilic nitrogen atom in the transition state, indicating that bond formation is well-advanced. nih.gov

Linear Brönsted-type plots are often associated with concerted mechanisms, where the attack of the nucleophile and the departure of the leaving group occur in a single step. frontiersin.org

Conversely, breaks or curvatures in Brönsted plots can signify a change in the rate-determining step of a stepwise mechanism. frontiersin.org For instance, kinetic evaluations of the reactions between 2-chloro-5-nitropyrimidine and a series of α-nucleophiles revealed an unusual split in the Brönsted-type plot, prompting a detailed discussion of competing concerted and stepwise pathways. frontiersin.orgnih.gov Similarly, studies with secondary alicyclic amines showed a curvature for the highly nucleophilic piperidine, which was attributed to a synergy of effects that destabilize the intermediate in a hypothetical stepwise process, thereby promoting a concerted route. frontiersin.org

Interactive Table: Brönsted-Type Plot Analysis for Reactions of 2-chloro-5-nitropyrimidine
Nucleophile Seriesβnuc ValueInferred Mechanistic DetailSource
Aniline Derivatives0.83Bond formation is fully advanced in the rate-limiting TS. nih.gov
Secondary Alicyclic AminesVariable (Curved Plot)Suggests a concerted mechanism, discarding nucleophilic attack as the sole RDS. frontiersin.org
α-NucleophilesSplit PlotOpens discussion on competing stepwise vs. concerted mechanisms. frontiersin.orgnih.gov

Two primary pathways have been postulated for the decomposition of the Meisenheimer complex: rsc.orgresearchgate.net

Uncatalyzed Pathway (k2): The direct expulsion of the leaving group from the zwitterionic intermediate, followed by a rapid loss of a proton to yield the final substitution product. researchgate.net

Base-Catalyzed Pathway (k3): The deprotonation of the zwitterionic complex by a base, followed by the elimination of the leaving group from the resulting anionic intermediate. rsc.orgresearchgate.net

The reaction between 2-chloro-5-nitropyrimidine and benzohydrazide (B10538) derivatives, for example, is suggested to proceed through a zwitterionic adduct (MC) and its deprotonated form. rsc.org However, the role of the Meisenheimer complex is complex; some studies propose that it may be a transition state in a concerted mechanism rather than a distinct intermediate. chemrxiv.org This is particularly debated when the synergy between a strong nucleophile and the electron-withdrawing nitro group destabilizes the MC, favoring a concerted route. frontiersin.org Computational studies have successfully identified and characterized these Meisenheimer complexes, and in some cases, have even located pre-reactive molecular complexes that form before the transition state, further refining the understanding of the reaction coordinate. rsc.orgchemrxiv.orgchemrxiv.orgresearchgate.netchemrxiv.org

Furthermore, intramolecular hydrogen bonding can play a significant role in facilitating the reaction. scirp.org In the reaction of certain substrates with amines, the expulsion of the leaving group in the rate-determining step is thought to be assisted by intramolecular hydrogen bonding with the ammonio hydrogen present in the transition state, which lowers the activation enthalpy. scirp.org Studies on related nitropyridine N-oxides have shown that intramolecular charge transfer can trigger a subsequent intramolecular proton transfer, highlighting the coupled nature of charge and proton dynamics in these systems. rsc.org The dynamics of proton transfer are therefore not merely a subsequent clean-up step but are mechanistically linked to the charge redistribution that occurs upon nucleophilic attack and leaving group departure.

Role of Intermediates: Meisenheimer Complexes and Zwitterionic Species

Computational Chemistry for Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining deep, quantitative insights into the reaction mechanisms of this compound derivatives. rsc.orgchemrxiv.org These theoretical methods allow for the detailed exploration of potential energy surfaces, the characterization of transient species like transition states and intermediates, and the calculation of reaction energy barriers, which often corroborate and explain experimental findings. rsc.orgchemrxiv.org

DFT calculations are widely employed to model the reaction pathways of nucleophilic substitution on the this compound core. chemrxiv.org For instance, in a study investigating the unexpected reactivity of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, DFT calculations at the M06-2X/6-31G* level of theory were used to clarify the reaction mechanism. rsc.orgchemrxiv.org The calculations revealed that a Meisenheimer complex could play a key role and helped to explain why, in a sequential substitution, an alkoxy group could act as a better leaving group than a chlorine atom, contrary to general expectations. rsc.orgchemrxiv.orgugr.es

By calculating the relative free energies of all stationary points (reactants, transition states, intermediates, and products), researchers can construct detailed energy profiles for competing reaction pathways. rsc.org This allows for a direct comparison of the feasibility of different mechanisms, such as stepwise versus concerted routes.

Interactive Table: Calculated Free Energy Barriers (ΔG‡) for Sequential SNAr ReactionsData from a study on the reaction of 6-alkoxy-4-chloro-5-nitropyrimidine (2) with methylamine, calculated at the M06-2X/6-31G level.*
Reaction StepTransition StateΔG‡ (kcal/mol)Calculated Rate Constant k (L mol-1 s-1)Source
Path 1: Cl Substitution First
2 -> 3 (Cl replaced by amine)TS2313.131.48 × 103 chemrxiv.org
3 -> 5 (Alkoxy replaced by amine)TS3517.411.08 chemrxiv.org
Path 2: Alkoxy Substitution First
2 -> 6 (Alkoxy replaced by amine)TS2615.4429.9 chemrxiv.org
6 -> 5 (Cl replaced by amine)TS6512.504.29 × 103 chemrxiv.org

The Intrinsic Reaction Coordinate (IRC) is the mass-weighted steepest descent path on the potential energy surface that connects a transition state to its corresponding reactant and product minima. missouri.edu IRC calculations are a crucial step in computational mechanistic studies, as they provide definitive proof that a located transition state structure indeed connects the intended stationary points along the reaction pathway. rsc.orgresearchgate.net

In the study of this compound derivatives, IRC analysis has been used to visualize the entire trajectory of the substitution reaction. rsc.orgresearchgate.netchemrxiv.org These calculations have not only confirmed the connections between reactants, transition states, and products but have also led to the discovery of previously unconsidered species. For example, IRC profiles computed for the aminolysis of 6-alkoxy-4-chloro-5-nitropyrimidine identified not only the expected transition states and Meisenheimer complexes but also pre-reactive molecular complexes and so-called 'hidden' intermediates that exist in shallow wells along the reaction coordinate. rsc.orgresearchgate.netchemrxiv.org This level of detail provides a more complete and nuanced picture of the reaction mechanism than can be obtained from experimental data alone.

Density Functional Theory (DFT) Calculations on Reaction Pathways

Transition State Characterization and Activation Energies

The study of transition states (TS) is fundamental to understanding the kinetics and mechanisms of reactions involving this compound. Research has focused on characterizing these high-energy structures and determining the activation energy (Ea), the minimum energy required to initiate a reaction.

In nucleophilic aromatic substitution (SNAr) reactions, such as those involving 2-chloro-5-nitropyrimidine, the mechanism can be either a stepwise process involving a distinct Meisenheimer complex intermediate or a concerted process where bond formation and bond-breaking occur simultaneously. researchgate.net The precise nature of the transition state dictates the reaction pathway. researchgate.net Computational studies, for instance using the M06-2X/6-31G* level of theory, have been employed to explore the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines, identifying Meisenheimer complexes and transition states along the intrinsic reaction coordinate. chemrxiv.org

A key factor influencing the stability of the transition state is the potential for intramolecular hydrogen bonding. In the reaction between 2-chloro-5-nitropyrimidine and benzohydrazide derivatives, a hydrogen bond can form between a hydrogen atom on the nucleophile and a nitrogen atom of the pyrimidine ring. rsc.org This interaction stabilizes the transition state, enhancing the electrophilicity of the pyrimidine ring and the nucleophilicity of the attacking amine. rsc.org The transition state structure that facilitates this intramolecular hydrogen bond is favored, with a calculated activation energy 5.2 kcal/mol lower than a conformation that does not permit this interaction. rsc.org Conversely, the presence of electron-rich substituents on the pyrimidine ring can destabilize the negative charge that develops on the ring in the transition state, thereby increasing the activation energy. oregonstate.edu

Activation energies have been determined for various reactions and decompositions of this compound derivatives, providing quantitative insight into their reactivity and thermal stability.

Compound/ReactionActivation Energy (Ea)NotesSource
4,6-di-(3-amino-5-nitro-1,2,4-triazole)-5-nitropyrimidine44.05 kcal/molFor deflagration reaction, assuming zero-order kinetics. google.com
Energetic Compound Derivative 2144.22 kJ/molCalculated via Kissinger method from DSC data. rsc.org
Energetic Compound Derivative 9196.18 kJ/molCalculated via Kissinger method from DSC data. rsc.org
Energetic Compound Derivative 10112.95 kJ/molCalculated via Kissinger method from DSC data. rsc.org
4-amino-5-nitro-7H-pyrazolo[3,4-d] fishersci.casigmaaldrich.comnih.govtriazine-2-oxide (PTO)372 kJ/molDerived from a 4,6-dichloro-5-nitropyrimidine (B16160) precursor. acs.org
4,7-diamino-5-nitro-pyrazolo[3,4-d] fishersci.casigmaaldrich.comnih.govtriazine-2-oxide (APTO)177 kJ/molAmino-substituted derivative of PTO. acs.org

Molecular Dynamics Simulations of Reaction Intermediates

Molecular dynamics (MD) simulations, particularly reactive force field (ReaxFF) methods, are powerful computational tools for investigating the complex, rapid processes of chemical reactions, such as the thermal decomposition of energetic materials. osti.govresearchgate.net These simulations can model the formation and evolution of reaction intermediates on picosecond timescales, providing insights that are difficult to obtain through experiments alone. researchgate.net

For compounds related to this compound, ReaxFF MD simulations have been used to elucidate pyrolysis mechanisms and hotspot formation. A study on a high-energy cocrystal containing 2,4,6-triamino-5-nitropyrimidine-1,3-dioxide (TANPDO) used these simulations to quantitatively assess the effects of nano-sized void defects on the decomposition process. researchgate.net Such simulations track the initial bond-breaking events, the subsequent cascade of chemical reactions, and the formation of intermediate and final products (e.g., H₂O, CO₂, N₂). researchgate.net By analyzing the trajectories of thousands of atoms, researchers can identify primary decomposition pathways and understand how factors like temperature, pressure, and material defects influence the generation of reaction intermediates. osti.govresearchgate.net

Solvent Effects on Reactivity and Selectivity

The choice of solvent can profoundly influence the rate, selectivity, and even the mechanism of a chemical reaction. rsc.org Solvents can alter reactivity by differentially stabilizing the reactants, products, and, most critically, the transition state. rsc.org These effects arise from both non-specific interactions (like polarity) and specific interactions (like hydrogen bonding). researchgate.netznaturforsch.com

For SNAr reactions of nitrated heteroaromatic compounds, which are closely analogous to this compound, solvent effects are significant. A study on the reaction of 2-bromo-5-nitropyridine (B18158) with anilines in binary mixtures of acetonitrile (B52724) (AN) and dimethylformamide (DMF) demonstrated this dependence. researchgate.netznaturforsch.com The reaction rate was found to increase as the mole fraction of DMF increased. znaturforsch.com This effect was analyzed using Kamlet-Taft solvatochromic parameters, which quantify a solvent's hydrogen-bond donating ability (α), hydrogen-bond accepting ability (β), and polarity/polarizability (π*).

The multiparameter correlation revealed that the solvent's hydrogen-bond donor (HBD) property was the dominant factor influencing reactivity, accounting for a significant percentage of the observed solvent effect. researchgate.netznaturforsch.com This suggests that specific hydrogen-bonding interactions between the solvent and the reactants or transition state play a crucial role. znaturforsch.com Similarly, the hydrogen bond basicity of a solvent can alter the electron density of a substrate, thereby affecting its reactivity and the site-selectivity of a reaction. chemrxiv.org

Analysis of Solvent Effects on 2-bromo-5-nitropyridine Reactivity using Kamlet-Taft Parameters researchgate.netznaturforsch.com
ParameterDescriptionComputed Contribution
PαSolvent Hydrogen-Bond Donor (HBD) Acidity58%
PβSolvent Hydrogen-Bond Acceptor (HBA) Basicity4%
Pπ*Solvent Polarity/Polarizability38%

Advanced Characterization Techniques in 5 Nitropyrimidine Research

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic analysis is a cornerstone in the characterization of 5-nitropyrimidine compounds. Techniques such as Infrared (IR) spectroscopy provide initial confirmation of functional groups, for instance, the strong asymmetric stretching of the nitro group (NO₂) is typically observed around 1520 cm⁻¹. However, for a comprehensive understanding of the molecular structure and to assess purity, NMR and MS are the methods of choice. researchgate.net These techniques, often used in tandem, provide a detailed picture of the compound's atomic connectivity and molecular weight. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. emerypharma.com It is instrumental in confirming the structure of this compound derivatives and in the crucial task of distinguishing between different isomers. sapub.org

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers fundamental insights into the chemical environment of protons and carbons within a molecule. nih.govnih.gov For instance, in the ¹H NMR spectrum of a this compound derivative, the chemical shifts of the protons on the pyrimidine (B1678525) ring are influenced by the electron-withdrawing nature of the nitro group.

However, for more complex derivatives of this compound, 1D NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are invaluable. jmcs.org.mxillinois.edu Experiments like ¹H-¹H Correlated Spectroscopy (COSY) reveal proton-proton couplings, helping to trace out the spin systems within the molecule. emerypharma.com Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. jmcs.org.mx This wealth of connectivity information allows for the unambiguous assignment of all proton and carbon signals, even in intricate molecular architectures. researchgate.netjmcs.org.mx The utilization of these advanced NMR techniques has been crucial in the characterization of various substituted this compound derivatives. researchgate.net

Interactive Table: Representative ¹H and ¹³C NMR Data for this compound Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
N4,N6-dibenzyl-5-nitropyrimidine-4,6-diamineCDCl₃9.58 (2H, bs, NH x2), 8.17 (1H, s, NCHN), 7.39-7.31 (10H, m, Ph x2), 4.85 (4H, d, J= 5.6, -CH2-Ph)160.00, 158.80, 157.46, 137.46, 128.96, 127.88, 127.81, 113.14, 45.49 chemrxiv.org
5-nitro-N4,N6-diphenethylpyrimidine-4,6-diamineCDCl₃9.58 (2H, bs, NH x2), 8.17 (1H, s, NCHN), 7.39-7.31 (10H, m, Ph x2), 4.85 (4H, d, J= 5.6, -CH2-Ph)158.42, 156.77, 137.75, 129.11, 128.92, 127.25, 116.86 44.23, 35.23 chemrxiv.org
N4,N6-bis(4-methoxybenzyl)-5-nitropyrimidine-4,6-diamineCDCl₃9.57 (2H, bs, NH x2), 8.22 (1H, s, NCHN), 7.30 (8H, d, J=8.4 Hz, Ph x2), 6.90 (4H, d, J=8.4 Hz, Ph x2), 4.80 (4H, d, J= 5.2, -CH2-Ph-OCH3), 3.83 (6H, s, -CH2-Ph-OCH3 x2)159.45, 157.00, 129.32, 114.41, 112.90, 55.47, 45.26 chemrxiv.org
N4,N6-diisobutyl-5-nitropyrimidine-4,6-diamineCDCl₃9.43 (2H, bs, NH x2), 8.05 (1H, s, NCHN), 3.42 (4H, dd, J=1.2 and 5.6 -CH2- x2), 1.94 (2H, m, CH x2), 0.97 (12H, d, J= 3.9, -(CH3)2 x2)159.75, 157.67, 112.87, 48.99, 28.28, 20.29 chemrxiv.org

The precise arrangement of atoms in space is critical to a molecule's function. NMR spectroscopy, particularly through-space techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful tool for determining the stereochemistry and elucidating isomeric forms of this compound derivatives. sapub.org NOESY experiments identify protons that are in close proximity to each other, providing definitive evidence for the spatial arrangement of substituents. This is especially important in differentiating between cis and trans isomers or other stereoisomers that may have very similar through-bond connectivity. sapub.org The ability to distinguish between isomers is crucial, as different isomers can exhibit distinct biological activities or physical properties. researchgate.net

1D and 2D NMR for Complex Derivative Structures

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. hscprep.com.au It is routinely used to determine the molecular weight of this compound compounds and to gain structural information through the analysis of fragmentation patterns. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million. This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. rsc.org For novel this compound derivatives, HRMS is essential for confirming the molecular formula. researchgate.netchemrxiv.org For example, a study on symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines utilized electrospray ionization (ESI) coupled with HRMS to confirm the calculated molecular weights of the synthesized compounds. chemrxiv.org

Interactive Table: HRMS Data for Selected this compound Derivatives

CompoundMolecular FormulaCalculated M+HObtained M+HReference
N4,N6-dibenzyl-5-nitropyrimidine-4,6-diamineC₁₈H₁₈N₅O₂336.1461336.1460 chemrxiv.org
5-nitro-N4,N6-diphenethylpyrimidine-4,6-diamineC₂₀H₂₂N₅O₂364.1774364.1783 chemrxiv.org
N4,N6-bis(4-methoxybenzyl)-5-nitropyrimidine-4,6-diamineC₂₀H₂₂N₅O₄396.1672396.1669 chemrxiv.org
N4,N6-diisobutyl-5-nitropyrimidine-4,6-diamineC₁₂H₂₂N₅O₂268.1774268.1774 chemrxiv.org

In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the parent molecule. The resulting fragmentation pattern is a unique fingerprint that can be used to confirm the structure of the compound. hscprep.com.au The fragmentation of 2-dimethylamino-5-nitropyrimidine, for instance, shows an intense peak corresponding to the loss of a CH₃N fragment from the molecular ion. researchgate.net By analyzing these fragmentation pathways, researchers can piece together the structural components of the molecule, providing corroborating evidence for the structure determined by NMR. The study of these patterns can be substantiated by high-resolution studies and the observation of metastable ions. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for the functional group analysis of nitropyrimidine compounds. These methods probe the vibrational modes of molecules, offering a spectral fingerprint unique to a compound's structure. horiba.com For derivatives like 2-amino-5-nitropyrimidine (B189733) (2A5NP) and 2,4-dichloro-5-nitropyrimidine (B15318) (DCNP), detailed vibrational analyses have been performed. nih.govnih.gov

In studies of related nitro-containing heterocyclic compounds, the vibrations of the nitro (NO₂) group are prominent and well-characterized. The antisymmetric and symmetric stretching modes of the NO₂ group typically appear as strong bands in the IR and Raman spectra. For instance, in 5-Bromo 2-nitropyridine, the C-NO₂ stretching mode was identified experimentally in the FT-Raman spectrum at 1545 cm⁻¹. scialert.net In another study on 2-Bromo-5-nitro thiazole, the antisymmetric stretching mode of the NO₂ group was assigned a band at 1570 cm⁻¹ in the IR spectrum, while the symmetric stretching mode was observed at 1365 cm⁻¹ in the Raman spectrum. scialert.net

The pyrimidine ring itself gives rise to a series of characteristic vibrations, including ring stretching, in-plane bending, and out-of-plane bending modes. In a study of 2-amino-5-nitropyridine (B18323) pentaborate, bands corresponding to C=C stretching and N-H bending were identified in the 1400-1500 cm⁻¹ region. researchgate.net The analysis of 2,4-dichloro-5-nitropyrimidine involved recording FT-IR and FT-Raman spectra to observe its fundamental bands. nih.gov The combination of IR and Raman spectroscopy is particularly powerful because vibrational modes that are weak or inactive in one technique may be strong in the other, allowing for a more complete assignment of the molecule's vibrational framework. horiba.comlibretexts.org

Table 1: Representative Vibrational Modes for Nitro-aromatic Compounds.
Vibrational ModeTypical Wavenumber Range (cm⁻¹)Spectroscopic Technique
NO₂ Antisymmetric Stretch1510 - 1580IR (Strong), Raman (Strong)
NO₂ Symmetric Stretch1340 - 1380IR (Strong), Raman (Strong)
C-NO₂ Stretch~1540Raman
Aromatic Ring C=C Stretch1400 - 1625IR, Raman
NO₂ Scissoring830 - 870IR, Raman
NO₂ Rocking520 - 550IR, Raman

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.org This technique is used to study the electronic transitions within molecules containing chromophores—functional groups with valence electrons of low excitation energy. shu.ac.uktanta.edu.eg The pyrimidine ring and the nitro group in this compound constitute a conjugated system that gives rise to characteristic absorptions.

The most common transitions for organic compounds like this compound are π → π* and n → π*. shu.ac.ukpharmatutor.org

π → π transitions* involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically high in intensity and occur in unsaturated systems. pharmatutor.org

n → π transitions* involve the promotion of an electron from a non-bonding (n) orbital, such as those on the nitrogen atoms of the pyrimidine ring or the oxygen atoms of the nitro group, to a π* antibonding orbital. libretexts.org These transitions are generally lower in energy and intensity compared to π → π* transitions. pharmatutor.org

In a theoretical study of 2,4-dichloro-5-nitropyrimidine (DCNP), the electronic absorption spectrum was calculated, predicting absorption wavelengths (λ), oscillator strengths (f), and excitation energies (E). nih.gov For the related compound 2-amino-5-nitropyridinium bromide (2A5NPBr), experimental UV-Vis studies determined a lower cut-off wavelength of 404 nm, indicating significant electronic absorption in the UV region. The solvent can influence the absorption maxima; increasing solvent polarity often causes a blue shift (to shorter wavelengths) for n → π* transitions and a red shift (to longer wavelengths) for π → π* transitions. shu.ac.uktanta.edu.eg

Table 2: Common Electronic Transitions in UV-Vis Spectroscopy.
Transition TypeDescriptionTypical Absorptivity (ε) (L mol⁻¹ cm⁻¹)
π → πElectron moves from a π bonding to a π antibonding orbital.1,000 to 10,000
n → πElectron moves from a non-bonding orbital to a π antibonding orbital.10 to 100
σ → σElectron moves from a σ bonding to a σ antibonding orbital.High energy (typically <200 nm)
n → σElectron moves from a non-bonding orbital to a σ antibonding orbital.100 to 3,000

X-ray Diffraction (XRD) for Solid-State Structure and Polymorphism

X-ray diffraction is the most definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. materialsciencejournal.org It is indispensable for studying the solid-state structure of this compound derivatives, including the precise determination of bond lengths, bond angles, molecular conformation, and intermolecular interactions. materialsciencejournal.orgunits.it Furthermore, XRD is crucial for identifying and characterizing polymorphism, a phenomenon where a compound can exist in multiple distinct crystalline forms. acs.orgmaterialsciencejournal.org

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) provides the most complete and unambiguous structural information for a crystalline material. materialsciencejournal.org By analyzing the diffraction pattern of a single, high-quality crystal, the absolute structure can be determined. Research on 2-amino-5-nitropyrimidine (2A5NP) has revealed the existence of at least three polymorphs (I, II, and III), each of which was characterized by SCXRD. acs.org Similarly, the related compound 2-amino-5-nitropyridinium bromide (2A5NPBr) was found to exhibit polymorphism, with acentric (space group P2₁) and centric (space group P2₁/a) forms identified through SCXRD analysis. These studies provide precise data on unit cell dimensions, space group symmetry, and atomic coordinates, which are fundamental to understanding the material's properties. mdpi.com

Table 3: Crystallographic Data for Polymorphs of 2-Amino-5-Nitropyridinium Bromide (2A5NPBr).
PropertyAcentric FormCentric Form
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁P2₁/a
a (Å)10.023(5)12.634(1)
b (Å)7.8009(4)7.894(2)
c (Å)4.899(3)7.847(1)
β (°)94.89(4)91.12(3)
Volume (ų)384.4(1)772.53(4)

Powder X-ray Diffraction for Polymorph Identification

While SCXRD offers complete structural data, obtaining suitable single crystals can be challenging. Powder X-ray diffraction (PXRD) is a more accessible technique used for the routine characterization of polycrystalline or powdered samples. units.it It serves as a rapid "fingerprint" method to identify the crystalline phase of a bulk material and distinguish between polymorphs. materialsciencejournal.orgmaterialsciencejournal.org The PXRD pattern of a compound is unique to its crystal structure. For materials like 2-amino-5-nitropyridine, experimental PXRD patterns of bulk samples are often compared with patterns simulated from single-crystal data to confirm the phase purity and identify the specific polymorph present. rsc.org This comparison is critical in materials science and pharmaceutical development, where different polymorphs can have drastically different physical properties.

Thermal Analysis Techniques

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature or time. podhikaiscientific.com Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the thermal stability, decomposition behavior, and phase transitions of materials like this compound. labmanager.comslideshare.net

DSC measures the difference in heat flow between a sample and a reference as they are subjected to the same temperature program. slideshare.net This technique is highly sensitive to thermal events and can detect phase transitions such as melting, crystallization, and solid-solid transitions between polymorphs. labmanager.com For example, a study of 2-amino-5-nitropyridine pentaborate showed a multi-stage thermal decomposition profile when analyzed by TGA. researchgate.net The combination of TGA and DSC provides a comprehensive understanding of a material's behavior upon heating, which is critical for handling, storage, and application. tainstruments.com

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis method used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. eltra.com This technique is crucial for determining the thermal stability of compounds like this compound and its derivatives. eltra.com The TGA instrument continuously records the sample's mass as it is heated at a constant rate. nih.gov A loss in mass indicates decomposition or volatilization, and the temperature at which this occurs is a key indicator of the material's thermal stability.

In the research of this compound derivatives, TGA is employed to evaluate their potential as stable energetic materials. For instance, the highly studied insensitive high-energy-density material, 2,4,6-triamino-5-nitropyrimidine-1,3-dioxide (ICM-102), demonstrates exceptional thermal stability. nih.govnih.gov TGA studies show that ICM-102 has a high decomposition temperature of 284 °C, indicating it can withstand significant thermal stress before breaking down. nih.govresearchgate.net This high thermal stability is a desirable trait for energetic materials, ensuring safety during storage and handling. rsc.org Another derivative, 6-((2-Methoxyethyl)imino)-5-nitro-1,6-dihydropyrimidin-4-amine, shows an initial 5% weight loss at 180°C, correlating with its melting point decomposition.

The data derived from TGA, often presented as a thermogram (mass vs. temperature), allows researchers to identify the onset of decomposition, the temperature of maximum decomposition rate (from the derivative thermogravimetric, DTG, curve), and the mass of residual material. researchgate.netresearchgate.net

CompoundDecomposition Temperature (Td)Key FindingsReference
2,4,6-triamino-5-nitropyrimidine-1,3-dioxide (ICM-102)284 °CExhibits high thermal stability, a crucial property for insensitive high explosives. nih.govresearchgate.net
3,5-diamino-6-hydroxy-2-oxide-4-nitropyrimidone (IHEM-1)271 °CShows high thermostability, approaching that of an ideal insensitive high-energy molecule. acs.org

Differential Scanning Calorimetry (DSC) for Phase Transitions and Energetic Properties

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. unigoa.ac.in It is widely used to study thermal transitions such as melting, crystallization, and decomposition. unigoa.ac.in For this compound derivatives, DSC is essential for characterizing their energetic properties.

The DSC curve reveals whether a process is endothermic (absorbs heat, e.g., melting) or exothermic (releases heat, e.g., decomposition). In the context of energetic materials, a sharp, intense exothermic peak is indicative of a rapid release of energy during decomposition. The onset temperature of this exotherm is considered the decomposition temperature (Td), a critical parameter for safety and performance.

Research on energetic compounds derived from 6-Amino-5-nitropyrimidine showcases the application of DSC. Two such materials exhibited high thermal stabilities with decomposition temperatures (Td) of 295 °C and 300 °C, respectively, as determined by their exothermic decomposition peaks in DSC analysis. acs.org Similarly, the insensitive high explosive ICM-102 shows a significant exothermic decomposition process, confirming its energetic nature. researchgate.netrsc.org Another derivative, TFX, which contains a trifluoromethyl group, was analyzed using DSC and showed an extrapolated onset decomposition temperature of 281.0 °C and a peak temperature of 300.3 °C. acs.org These high decomposition temperatures highlight the excellent thermal stability of these advanced materials. acs.orgacs.org

Compound/Derivative FamilyDecomposition Onset (Tonset) / Peak (Tp)Key FindingsReference
Energetic Material based on 6-Amino-5-nitropyrimidine (Compound 2)Td = 295 °CExhibits good thermal stability and potential as a heat-resistant explosive. acs.org
Energetic Material based on 6-Amino-5-nitropyrimidine (Compound 4)Td = 300 °CShows high thermal stability suitable for heat-resistant applications. acs.org
TFX (Trifluoromethyl-containing derivative)Tonset = 281.0 °C, Tp = 300.3 °CDemonstrates that the trifluoromethyl group can improve thermal stability. acs.org
3,5-diamino-6-hydroxy-2-oxide-4-nitropyrimidone (IHEM-1)Td = 271 °CHigh decomposition temperature contributes to its profile as an ideal insensitive high-energy molecule. acs.org

Theoretical and Computational Studies of 5 Nitropyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of molecular properties. For nitropyrimidine systems, these calculations have been employed to elucidate molecular structure, vibrational frequencies, and electronic characteristics. nih.gov Methods like ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) are frequently used to model the ground state of these molecules, providing a foundational understanding of their behavior. researchgate.netresearchgate.net

Ab initio and DFT methods are fundamental to the computational analysis of 5-nitropyrimidine and its analogs. DFT, particularly using hybrid functionals like B3LYP and B3PW91 with basis sets such as 6-311++G(d,p), has been successfully applied to investigate the molecular structure and vibrational frequencies of related compounds like 2-amino-5-nitropyrimidine (B189733) and 2-chloro-5-nitropyridine. nih.govresearchgate.netresearchgate.net These calculations yield optimized molecular geometries and energies, which are essential for further analysis. researchgate.net

Molecular Electrostatic Potential (MEP) analysis is a critical computational tool used to visualize the charge distribution of a molecule and predict its reactivity. The MEP map illustrates the electrostatic potential on the molecule's surface, identifying sites for electrophilic and nucleophilic attack. researchgate.net

In MEP analysis of nitropyrimidine and nitropyridine derivatives, different potential values are represented by a color spectrum. researchgate.net

Red and Yellow Regions : These colors indicate areas of negative electrostatic potential, which are rich in electrons. For nitro-substituted aromatic compounds, these regions are typically located around the electronegative oxygen atoms of the nitro group, making them susceptible to electrophilic attack. researchgate.net

Blue Regions : This color signifies areas of positive electrostatic potential (electron-deficient), often found around hydrogen atoms, particularly those of an amino group. These sites are preferred for nucleophilic attack. researchgate.net

Green Regions : These areas represent neutral or zero potential.

This analysis is invaluable for understanding non-covalent interactions, such as hydrogen bonding, which play a significant role in the crystal packing and biological activity of these molecules. nih.govsemanticscholar.org For example, the negative potential on the nitro group and the positive potential on amino hydrogens in aminonitropyrimidines suggest strong intermolecular hydrogen bonding capabilities. lookchem.com

Table 1: MEP Surface Color Coding and Interpretation

Color Electrostatic Potential Interpretation
Red Most Negative High electron density; preferred site for electrophilic attack.
Blue Most Positive Low electron density; preferred site for nucleophilic attack.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are key to understanding electronic properties and chemical reactivity. wikipedia.org The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a crucial parameter that indicates the molecule's stability and the ease of intramolecular charge transfer. researchgate.netnih.gov

For 2-amino-5-nitropyrimidine, DFT calculations have been used to determine the energies of these orbitals. nih.govresearchgate.net A small HOMO-LUMO gap suggests that charge transfer can readily occur within the molecule, which is a characteristic feature of push-pull systems where an electron-donating group (like an amino group) and an electron-withdrawing group (like a nitro group) are conjugated. researchgate.net This intramolecular charge transfer is fundamental to the molecule's optical and electronic properties. nih.gov

Table 2: Calculated FMO Energies for 2-Amino-5-nitropyrimidine

Orbital Energy (eV)
EHOMO -6.6861
ELUMO -2.3611
Energy Gap (ΔE) 4.3250

Data derived from DFT (B3LYP/6-311++G(d,p)) calculations. researchgate.net

Polymorphism, the ability of a compound to crystallize in multiple distinct forms, is a critical consideration in materials science. Computational studies are essential for predicting and understanding the relative stabilities of different polymorphs. rsc.orgresearchgate.net Lattice energy calculations are a primary tool for this purpose. nih.gov

A comprehensive computational study on polymorphic organic molecules included 2-amino-5-nitropyrimidine. rsc.orgresearchgate.net These studies use state-of-the-art methods that combine DFT for calculating the energy of the individual molecule (intramolecular energy) with anisotropic atom-atom potentials to model the interactions between molecules in the crystal (intermolecular energy). rsc.orgresearchgate.net

Key findings from these lattice energy calculations include:

Small Energy Differences : The lattice energy differences between known polymorphs are often very small. Over half of the polymorph pairs studied are separated by less than 2 kJ mol⁻¹. rsc.orgresearchgate.netsoton.ac.uk

Vibrational Contributions : While lattice energy is the dominant factor, vibrational free energy contributions, though small, can be large enough to re-rank the relative stability of polymorphs, especially at different temperatures. rsc.orgresearchgate.net

Predictive Power : By ranking computer-generated crystal structures based on their calculated lattice energies, these methods can successfully predict possible polymorphs. rsc.org

Ab Initio and Density Functional Theory (DFT) Calculations

Molecular Electrostatic Potential (MEP) Analysis

Computational Prediction of Crystal Structures and Polymorphism

The ab initio prediction of crystal structures is a major goal of computational chemistry. rsc.org The standard approach involves generating a multitude of hypothetical crystal packings for a given molecule and ranking them based on their calculated lattice energy. nih.gov The structures with the lowest energies are considered the most likely candidates for observable polymorphs. rsc.org

This methodology has been applied to molecules like 2-amino-5-nitropyrimidine, where theoretical predictions have been compared with experimentally determined structures. figshare.comucl.ac.uk While these computational methods are powerful, they face challenges. A common issue is the "overprediction" of polymorphism; that is, the calculations often generate a large number of energetically feasible structures within a narrow energy range, many of which are not observed experimentally. rsc.orgnih.gov This discrepancy highlights the importance of kinetic factors in the crystallization process, which are not typically accounted for in these thermodynamic models. nih.gov

Despite these limitations, computational crystal structure prediction is a valuable tool. It can aid in the characterization of polymorphs from experimental data (like powder X-ray diffraction) and provide crucial insights into the possible packing arrangements a molecule can adopt. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. nih.gov

Derivatives of this compound have been the subject of SAR studies for various therapeutic targets:

Anti-inflammatory Agents : this compound-2,4-dione analogs have been synthesized and evaluated for their ability to inhibit nitric oxide (NO) production. SAR analysis of these compounds helps identify the key structural features responsible for their anti-inflammatory effects. rsc.org

Potassium Channel Inhibitors : In the development of inhibitors for SLACK potassium channels, 2-aryloxy-5-nitropyrimidine scaffolds were synthesized. The systematic variation of substituents and subsequent biological testing established clear SAR, guiding the design of more potent analogs. mdpi.com

Antifungal Agents : For the related class of nitrosopyrimidines, computational analysis, including MEP, was used to develop a topographical template. This model provides a guide for designing new derivatives with enhanced antifungal activity against pathogenic strains like Candida albicans. nih.gov

These studies demonstrate how understanding the relationship between the molecular structure of pyrimidine (B1678525) derivatives and their function can accelerate the development of new therapeutic agents.

Ligand-Protein Docking Simulations

Ligand-protein docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target. These simulations have been applied to derivatives of this compound to understand their potential as inhibitors or agonists for various biological targets.

One notable area of research has been the investigation of 2-chloro-5-nitropyrimidine (B88076) derivatives as covalent inhibitors of human Pin1, an enzyme implicated in cancer and other diseases. acs.org Docking studies, complemented by co-crystal structures, have revealed that these compounds can covalently bind to the Cys113 residue in the active site of Pin1. acs.org The 2-chloro-5-nitropyrimidine moiety acts as an electrophilic "warhead," facilitating this covalent interaction. acs.org The sulfolane (B150427) ring, in some derivatives, occupies the proline-binding pocket and forms crucial hydrogen bonds with Gln131. acs.org The binding modes of these derivatives provide a structural basis for their inhibitory activity and guide the design of more potent and selective Pin1 inhibitors. acs.org

In a different therapeutic area, derivatives of this compound have been explored as agonists for G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. Docking studies have been employed to understand the interaction of these compounds with the receptor. researchgate.net These studies indicate that the pyrimidine ring is a key feature for agonistic activity, while modifications at other positions of the scaffold can significantly influence the affinity for the target. researchgate.net For instance, the introduction of an isopentene group at the 4-position of the pyrimidine ring was found to enhance target affinity. researchgate.net

The following table summarizes the findings from docking studies on this compound derivatives with their respective protein targets.

Derivative ClassProtein TargetKey InteractionsResearch Findings
2-chloro-5-nitropyrimidine derivativesHuman Pin1Covalent bond with Cys113, H-bonds with Gln131Identified as structurally distinct covalent inhibitors with potential for further development. acs.org
This compound derivatives with endo-azabicyclic substituentsGPR119Interaction with the pyrimidine ring is crucial for agonistic activity.The pyrimidine scaffold is a key pharmacophoric element for GPR119 agonism. researchgate.net

Pharmacophore Modeling

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. This model can then be used as a 3D query to screen virtual compound libraries for new potential drug candidates.

For pyrimidine derivatives, pharmacophore modeling has been successfully applied to design novel compounds with desired biological activities. For instance, in the development of 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives as 5HT2A receptor antagonists, a hypothetical pharmacophore model was generated from a set of known active ligands. researchgate.net This model revealed that the designed compounds fit well with the required chemical features for 5-HT2A antagonism. researchgate.net

Similarly, in the design of diarylpyrimidine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), a pharmacophore model was developed. This model consisted of hydrogen-bond donor and acceptor atoms, as well as hydrophobic centers, which were found to be crucial for the inhibitory activity. mdpi.com The hydrophobic centers were located at the center of the pyrimidine ring and the two phenyl rings, indicating that bulky hydrophobic groups in these positions are favorable for activity. mdpi.com

While specific pharmacophore models for the parent this compound are not extensively documented in the literature, the studies on its derivatives and other pyrimidine-based compounds highlight the utility of this approach. The this compound scaffold itself, with its distinct electronic and steric properties, can be considered a key pharmacophoric element. For example, in the context of GPR119 agonists, the this compound scaffold was identified as a central feature for activity. researchgate.net

The key pharmacophoric features generally identified for pyrimidine derivatives are summarized in the table below.

FeatureDescriptionImportance
Pyrimidine RingAromatic and hydrophobic coreOften central to the pharmacophore, providing a rigid scaffold for the attachment of other functional groups. researchgate.netmdpi.com
Hydrogen Bond AcceptorsNitrogen atoms in the pyrimidine ringCan form crucial hydrogen bonds with receptor residues. researchgate.netmdpi.com
Hydrophobic GroupsSubstituents on the pyrimidine ringContribute to binding affinity through hydrophobic interactions. mdpi.com
Hydrogen Bond DonorsAmine or hydroxyl substituentsCan participate in key hydrogen bonding interactions with the target protein. researchgate.netmdpi.com

These theoretical and computational approaches have proven to be invaluable in the study of this compound and its derivatives, providing a rational basis for the design and discovery of new therapeutic agents.

Research on Biological Activities and Mechanisms of Action of 5 Nitropyrimidine Derivatives

Medicinal Chemistry Applications

The versatility of the 5-nitropyrimidine core allows for structural modifications that lead to compounds with diverse therapeutic properties. researchgate.net These derivatives are key building blocks in the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications. vulcanchem.com

Antimicrobial Properties

Derivatives of this compound have been investigated for their efficacy against a range of pathogenic microorganisms. ontosight.ai The antimicrobial potential often stems from the unique chemical structure, where the pyrimidine (B1678525) ring is substituted with groups that enhance its biological activity.

A variety of this compound derivatives have been synthesized and assessed for their ability to inhibit bacterial growth. mdpi.comnih.gov Novel dithiocarbamate (B8719985) derivatives of this compound have shown potent antibacterial activity, particularly against mycobacteria and multiresistant staphylococci (MRSA). google.com For instance, certain derivatives exhibited minimal inhibitory concentrations (MIC) ranging from 0.1 to 50 µg/ml for fast-growing mycobacteria and 3.12 to 12.5 µg/ml for Mycobacterium tuberculosis. google.com Against MRSA, the MIC range was observed to be between 0.4 and 50 µg/ml. google.com

In another study, a series of 5'-norcarbocyclic pyrimidine derivatives were synthesized and evaluated against several bacterial strains. mdpi.com While most of the tested Gram-negative and Gram-positive bacteria were not sensitive, significant activity was observed against Mycobacterium smegmatis and Mycobacterium tuberculosis. The most active compounds completely inhibited the growth of M. smegmatis at MIC99 values of 6.7–67 μg/mL. mdpi.comnih.gov These compounds also demonstrated inhibitory effects on attenuated and virulent strains of M. tuberculosis with MIC99 values in the range of 20–61 μg/mL. mdpi.comnih.gov Electron microscopy studies on M. tuberculosis treated with one of these derivatives revealed destruction of the bacterial cell wall, suggesting a possible mechanism of action. mdpi.comnih.gov

Furthermore, benzamide (B126) derivatives of 5-nitropyridine have also been synthesized and shown to possess promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.22 to 1.49 µM.

Derivative ClassBacterial StrainActivity (MIC)
DithiocarbamatesFast-growing mycobacteria0.1-50 µg/ml
DithiocarbamatesM. tuberculosis3.12-12.5 µg/ml
DithiocarbamatesMultiresistant staphylococci (MRSA)0.4-50 µg/ml
5'-Norcarbocyclic pyrimidinesM. smegmatis6.7-67 µg/mL (MIC99)
5'-Norcarbocyclic pyrimidinesM. tuberculosis (attenuated & virulent)20-61 µg/mL (MIC99)
BenzamidesGram-positive & Gram-negative strains0.22-1.49 µM

The antiviral potential of this compound derivatives has been a subject of interest, with notable activity observed against Herpes Simplex Virus type-1 (HSV-1). windows.net Research has shown that derivatives of this compound can exhibit stronger activity against HSV-1, with IC50 values in the range of 0.90 to 2.02 mM. windows.net

A novel pyrimidyl-di(diazaspiroalkane) derivative, specifically 3,3'-(2-methyl-5-nitropyrimidine-4,6-diyl)-3,12-bis-6,9-diaza-diazoniadispiro[5.2.5.2]hexadecane tetrachloride dihydrochloride (B599025) (PDSTP), has been identified as a promising antiviral agent. scitechnol.com This compound targets heparan sulfate (B86663) on host cells and demonstrates broad-spectrum antiviral activity. scitechnol.com In vitro studies showed a 50% inhibitory concentration (CI50) against HSV-1 in L-929 cells of >228.7 μM. scitechnol.com

Other studies have focused on 5-substituted 2-pyrimidinone 2'-deoxyribonucleoside (PdR) analogs. nih.gov The potency of their antiviral activity against HSV-1 was found to be dependent on the substituent, with iodo, ethynyl, and propynyl (B12738560) derivatives showing similar high potency. nih.gov The antiviral action of iodo PdR is linked to the virus-specified thymidine (B127349) kinase in infected cells. nih.gov Furthermore, newly synthesized pyrimidine derivatives have been tested against HSV-1 using a Vero cell line, with some compounds showing efficacy comparable to the known antiviral drug acyclovir.

Several this compound derivatives have been synthesized and evaluated for their antifungal properties. ontosight.ai In one study, a series of 6-chloro-5-nitropyrimidines were synthesized and tested. nih.gov Some of these derivatives showed in vitro potency that was equal to or greater than amphotericin B. nih.gov However, their potential for further development was limited by their relatively high toxicity in mice and chemical instability. nih.gov Other research has also highlighted the antifungal potential of pyrimidine derivatives against various fungal species. researchgate.net

The activity of this compound derivatives against Trichomonas vaginalis, a protozoan parasite, has been explored. While much of the research in this area focuses on 5-nitroimidazoles, there is evidence of the antitrichomonal potential of 5-nitropyrimidines. ajtmh.org The 5-nitroimidazole drug metronidazole (B1676534) is commonly used to treat trichomoniasis. turkiyeparazitolderg.orgnih.gov Studies have shown that the efficacy of such drugs can be enhanced under certain conditions. nih.gov For instance, the presence of hydrogen peroxide, which can be produced during the inflammatory process of a trichomonal infection, has been found to decrease the MIC values of 5-nitroimidazole compounds against resistant strains. nih.gov This suggests that the local environment of the infection can influence the activity of nitro-group containing compounds.

Antifungal Activity

Anticancer Activity

The development of novel anticancer agents is a significant area of research for this compound derivatives. ontosight.aidss.go.th These compounds have demonstrated antiproliferative activity against various human cancer cell lines. nih.gov

Derivatives of 2-Chloro-4-methoxy-5-nitropyrimidine have shown moderate in vitro antiproliferative activity against lung (A-549), breast (MCF7), and colon (HCT-116) cancer cell lines, with some derivatives exhibiting IC50 values between 0.02 and 0.08 μmol/mL. The proposed mechanism for this activity includes the inhibition of enzymes involved in tumor growth and proliferation.

A series of novel alkylamino pyrimidine derivatives were designed and synthesized, with many showing moderate to potent antiproliferative activities against four human cancer cell lines: MDA-MB-231, A549, HepG2, and MCF-7. nih.gov The most promising compound in this series showed a three-fold improvement in inhibiting HepG2 cell proliferation compared to the commercial anticancer drug fluorouracil, with an IC50 value of 10.37 μM. nih.gov Flow cytometry analysis indicated that this compound arrested the cell cycle of HepG2 cells in the G2/M phase. nih.gov

Furthermore, a study focused on novel 6,8,9-trisubstituted purine (B94841) analogues synthesized from 4,6-dichloro-5-nitropyrimidine (B16160). tubitak.gov.tr Two of these compounds exhibited significant cytotoxic activity against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells, even surpassing the efficacy of clinically used drugs like 5-Fluorouracil and Fludarabine. tubitak.gov.tr

Derivative/Compound ClassCancer Cell LineActivity (IC50)
2-Chloro-4-methoxy-5-nitropyrimidine derivativesA-549 (lung), MCF7 (breast), HCT-116 (colon)0.02 - 0.08 μmol/mL
Alkylamino pyrimidine derivative (compound 7w)HepG2 (liver)10.37 μM
6,8,9-trisubstituted purine analogues (compounds 5 & 6)Huh7 (liver), HCT116 (colon), MCF7 (breast)More potent than 5-Fluorouracil and Fludarabine
Inhibition of Cancer Cell Proliferation

Derivatives of this compound have demonstrated notable antiproliferative activities across a variety of human cancer cell lines. A series of novel This compound-2,4-diamine (B43640) derivatives bearing an alkyl acetate (B1210297) moiety were synthesized and evaluated for their ability to inhibit cancer cell growth. The majority of these compounds showed moderate to potent antiproliferative effects against human breast cancer (MDA-MB-231, MCF-7), lung cancer (A549), and liver cancer (HepG2) cell lines. One of the most promising compounds from this series, designated 7w, exhibited a threefold improvement in inhibiting HepG2 cell proliferation when compared to the commercial anticancer drug fluorouracil.

Similarly, other studies have highlighted the cytotoxicity of different this compound derivatives. For instance, a pyrimido[1,2-b]pyridazin-2-one derivative, compound 1, which features a chlorine substituent, showed significant cytotoxic activity against HCT-116 colorectal carcinoma and MCF-7 breast cancer cells. nih.gov Further research into pyrimidine-5-carbonitrile derivatives also identified compounds with anticancer activity comparable to or better than doxorubicin (B1662922) against MCF-7, A549, A498 (kidney cancer), and HepG2 cell lines. nih.gov Additionally, sulfolane (B150427) amino-substituted 2-chloro-5-nitropyrimidine (B88076) derivatives have been identified as covalent inhibitors of Pin1, a potential anticancer target. acs.orgresearcher.lifenih.gov

Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of this compound derivatives are often linked to their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle in cancer cells.

Flow-activated cell sorting analysis of the promising this compound-2,4-diamine derivative, compound 7w, revealed that it primarily arrests HepG2 liver cancer cells in the G2/M phase of the cell cycle. A pyrimido[1,2-b]pyridazin-2-one derivative (compound 1) was found to arrest HCT-116 cells at the G0/G1 phase. nih.gov This was accompanied by an increase in the expression of pro-apoptotic proteins p53 and Bax, and a reduction in the pro-survival protein Bcl-2. nih.gov

Other studies on different pyrimidine derivatives have shown similar mechanisms. For example, a pyrimidine-5-carbonitrile derivative, compound 5d, caused MCF-7 breast cancer cells to accumulate in the sub-G1 and G2/M phases. nih.gov Another derivative, a 5-nitro-thiophene-thiosemicarbazone, induced S-phase cell cycle arrest in MIA PaCa-2 pancreatic cancer cells. In studies involving other pyrimidine structures, some derivatives were found to halt the cell cycle at the S phase or the G1 phase in SKOV-3 ovarian cancer cells.

Cytotoxicity Studies and IC50 Determination

The cytotoxic potential of this compound derivatives is quantified using the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit a biological process by 50%. Numerous studies have determined the IC50 values for these derivatives against various cancer cell lines.

For example, a series of this compound-2,4-diamine derivatives showed IC50 values ranging from low micromolar to higher concentrations against several cancer cell lines. The most promising compound, 7w, had an IC50 value of 10.37 μM against HepG2 cells. In another study, a pyrimido[1,2-b]pyridazin-2-one derivative (compound 1) displayed IC50 values of 49.35 µM against HCT-116 cells and 69.32 µM against MCF-7 cells. nih.gov

Importantly, some of these derivatives have shown a degree of selectivity, exhibiting lower cytotoxicity against non-tumorigenic cell lines. For instance, certain pyrimidine-5-carbonitrile derivatives had high IC50 values (ranging from 89.62 to 94.71 µM) against the normal lung fibroblast WI-38 cell line, in contrast to the much lower IC50 of doxorubicin (8.83 µM), suggesting a safer profile for the normal cells. nih.govrsc.org

Compound/Derivative TypeCell LineCancer TypeIC50 (µM)Reference DrugIC50 (µM) of Ref. DrugSource
Pyrimido[1,2-b]pyridazin-2-one (Cpd 1)HCT-116Colorectal Carcinoma49.35Cisplatin6.72 nih.gov
Pyrimido[1,2-b]pyridazin-2-one (Cpd 1)MCF-7Breast Cancer69.32Cisplatin2.56 nih.gov
Pyrimidine-5-carbonitrile (Cpd 3b)MCF-7Breast Cancer3Doxorubicin9 nih.gov
Pyrimidine-5-carbonitrile (Cpd 5b)MCF-7Breast Cancer2Doxorubicin9 nih.gov
Pyrimidine-5-carbonitrile (Cpd 5d)A549Lung Carcinoma1Doxorubicin13 nih.gov
Pyrimidine-5-carbonitrile (Cpd 5d)WI-38Normal Lung Fibroblast91.29Doxorubicin8.83 nih.gov

Anti-inflammatory Effects

Beyond their anticancer properties, this compound derivatives have been investigated for their anti-inflammatory capabilities. Chronic inflammation is implicated in various diseases, and the modulation of inflammatory pathways is a key therapeutic strategy.

Inhibition of Nitric Oxide (NO) Production and iNOS Activity

Nitric oxide (NO) is a critical signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) can lead to tissue damage. Several this compound derivatives have been shown to inhibit NO production.

In one study, 52 compounds based on a this compound-2,4-dione moiety were synthesized and evaluated for their ability to inhibit NO production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. Among them, compound 36 was particularly effective, inhibiting NO production with an IC50 value of 8.6 μM and iNOS activity with an IC50 of 6.2 μM, without showing significant cytotoxicity. Similarly, a pyrimido[1,2-b]pyridazin-2-one derivative (compound 1) also demonstrated a strong inhibitory effect on NO production in RAW264.7 cells, with an IC50 value of 29.94 µM. nih.gov This suggests that these compounds can exert anti-inflammatory effects by directly targeting the NO pathway.

Modulation of Inflammatory Mediators (e.g., PGE2, NF-κB)

The anti-inflammatory effects of pyrimidine derivatives extend to the modulation of other key inflammatory mediators, including prostaglandin (B15479496) E2 (PGE2) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.gov Pyrimidines are believed to exert their anti-inflammatory action by inhibiting these vital mediators. The mechanism is often associated with the suppression of cyclooxygenase (COX) enzymes, which are responsible for PGE2 production. Furthermore, the pyrimido[1,2-b]pyridazin-2-one derivative known as compound 1 was found to down-regulate the expression of COX-2 and induce a significant decrease in the gene expression of various pro-inflammatory cytokines. nih.gov

Enzyme Modulation and Inhibition

The biological activities of this compound derivatives are often rooted in their ability to interact with and inhibit specific enzymes. This targeted enzyme modulation is central to their therapeutic potential.

Research has shown that certain pyrimidine derivatives can inhibit cyclin-dependent kinases (CDKs), such as CDK2, which are crucial for cell cycle progression. Inhibition of these enzymes can lead to cell cycle arrest and apoptosis in cancer cells. For example, some pyrazolo[3,4-d]pyrimidine derivatives have been shown to suppress the activity of COX enzymes.

More specifically, a series of 2-chloro-5-nitropyrimidine derivatives have been identified as covalent inhibitors of Pin1 (peptidyl-prolyl cis-trans isomerase NIMA-interacting 1), an enzyme implicated in cancer development. acs.orgnih.gov The most potent of these, compound 6d, exhibited an IC50 value of 0.7 µM. acs.org Other compounds in the series also showed significant Pin1 inhibitory activity. acs.orgnih.gov

Additionally, pyrimidine-5-carbonitrile derivatives have been developed as potent and selective inhibitors of the COX-2 enzyme. nih.gov Compounds 5b and 5d from this series showed IC50 values of 0.18 µM and 0.16 µM, respectively, which is comparable to the selective COX-2 inhibitor Celecoxib. nih.gov

Derivative TypeTarget EnzymeIC50 (µM)Reference DrugIC50 (µM) of Ref. DrugSource
2-chloro-5-nitropyrimidine (Cpd 6d)Pin10.7-- acs.org
2-chloro-5-nitropyrimidine (Cpd 6a)Pin13.15-- acs.orgresearcher.lifenih.gov
2-chloro-5-nitropyrimidine (Cpd 4a)Pin111.55-- acs.orgresearcher.lifenih.gov
Pyrimidine-5-carbonitrile (Cpd 5b)COX-20.18Celecoxib0.17 nih.gov
Pyrimidine-5-carbonitrile (Cpd 5d)COX-20.16Celecoxib0.17 nih.gov
Pyrimidine-5-carbonitrile (Cpd 3b)COX-20.20Nimesulide1.68 nih.gov
Targeting Metabolic Pathways

Derivatives of this compound have been investigated for their potential to interact with and modulate various metabolic pathways. These compounds serve as versatile scaffolds in medicinal chemistry, with their biological activity often linked to the nitro group at the 5-position of the pyrimidine ring.

In the context of cancer, rapidly proliferating malignant cells exhibit rewired metabolic pathways to meet the increased demand for nucleotides like DNA and RNA. nih.gov The de novo synthesis of pyrimidines is a critical pathway for these cells. nih.gov Some this compound derivatives are designed to target enzymes within this pathway, such as dihydroorotate (B8406146) dehydrogenase (DHODH), to disrupt cancer cell proliferation. nih.gov

Furthermore, the nitro group can be a key pharmacophore. For instance, in some derivatives, it contributes to the molecule's ability to interfere with nucleic acid metabolism, suggesting potential applications as antiviral and antibacterial agents. The electronic properties of the nitro group can also influence how the compound interacts with biological targets, making it a region of interest for molecular docking studies to predict binding affinities with proteins involved in various metabolic pathways. mdpi.com

The versatility of the this compound core allows for the synthesis of a wide range of derivatives with tailored properties. For example, 2-amino-5-nitropyrimidine (B189733) derivatives have been explored for their interactions with metabolic pathways. Similarly, compounds like 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, thereby linking metabolic pathway interference with anticancer effects.

Phosphodiesterase 4 (PDE4) and Lipoxygenase (LOX) Inhibition

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is a key enzyme in inflammatory cells that degrades cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger. wikipedia.org Inhibiting PDE4 leads to increased intracellular cAMP levels, which in turn suppresses inflammatory responses. nih.gov This makes PDE4 a significant target for the development of anti-inflammatory drugs for conditions like chronic obstructive pulmonary disease (COPD), asthma, and psoriasis. nih.govmdpi.com

While direct studies on this compound derivatives as PDE4 inhibitors are not extensively detailed in the provided context, the broader class of pyrimidine derivatives has been explored for this activity. For instance, pyrimidine-2,4-dione derivatives have been synthesized and evaluated as PDE4 inhibitors. mdpi.com The development of pyridazinone derivatives as selective PDE4B inhibitors highlights the potential of nitrogen-containing heterocyclic scaffolds in this area. rsc.org Given the structural similarities, it is plausible that appropriately substituted this compound derivatives could also exhibit PDE4 inhibitory activity.

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are enzymes involved in the biosynthesis of leukotrienes and other inflammatory mediators from arachidonic acid. biorxiv.orgnih.gov The 5-lipoxygenase (5-LOX) pathway is particularly important in the context of inflammation and diseases like asthma. biorxiv.orgnih.gov

Several classes of compounds, including those with pyrimidine-related structures, have been investigated as LOX inhibitors. For example, coumarin (B35378) derivatives have been synthesized and shown to possess 5-LOX inhibitory activity. nih.gov While the provided information does not directly link this compound to LOX inhibition, the general principle of targeting this enzyme with heterocyclic compounds is well-established. google.com The development of isoxazole (B147169) derivatives as 5-LOX inhibitors further underscores the potential for nitrogen and oxygen-containing heterocyclic systems to interact with this enzyme. biorxiv.orgnih.gov

GPR119 Agonistic Activity for Diabetes Management

G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the management of type 2 diabetes mellitus. researchgate.net Agonists of this receptor are sought after for their potential to stimulate insulin (B600854) secretion and improve glucose homeostasis with a low risk of hypoglycemia. acs.org

A series of novel this compound derivatives have been synthesized and evaluated for their GPR119 agonistic activity. researchgate.netnih.govebi.ac.uk These compounds, often featuring endo-azabicyclic alcohol or amine substituents, have demonstrated potent agonistic effects, with many exhibiting significantly lower EC50 values than the endogenous ligand oleoylethanolamide (OEA). researchgate.netnih.govebi.ac.uk

Structure-activity relationship (SAR) studies have revealed key insights into the design of these agonists. For instance, derivatives containing endo-azabicyclic alcohols generally show more potent GPR119 agonistic activity compared to those with endo-azabicyclic amines. researchgate.netnih.govebi.ac.uk The pyrimidine ring itself is considered crucial for the agonistic activity. researchgate.net Furthermore, substitutions on the aryl group at the C4 position of the this compound scaffold can significantly influence biological activity, with a 2-fluoro substitution often leading to an increase in potency. researchgate.netnih.govebi.ac.uk

One of the most potent compounds identified from these studies is an isopropyl carbamate (B1207046) derivative synthesized from an endo-azabicyclic alcohol, which exhibited an EC50 value of 0.6 nM. researchgate.netnih.govebi.ac.uk This highlights the potential of the this compound scaffold in developing novel and effective GPR119 agonists for diabetes treatment.

Table 1: GPR119 Agonistic Activity of Selected this compound Derivatives

Compound TypeSubstituentKey FindingEC50 ValueReference
This compound Derivativeendo-Azabicyclic alcoholMore potent than amine analogues- researchgate.net
Isopropyl carbamate of endo-azabicyclic alcohol2-Fluoroaryl at C4Potent GPR119 agonist0.6 nM researchgate.netnih.govebi.ac.uk
This compound Derivativeendo-Azabicyclic amineLess potent than alcohol analogues- researchgate.net

Herbicidal and Insecticidal Properties

The this compound scaffold is a key structural motif in the development of certain agrochemicals, demonstrating both herbicidal and insecticidal activities.

Herbicidal Properties

Derivatives of 2,4-dichloro-5-nitropyrimidine (B15318) have been noted for their herbicidal properties, making them valuable in the creation of new agricultural products for crop protection. guidechem.com The reactivity of the chloro and nitro groups allows for the synthesis of a diverse range of compounds with selective herbicidal action. guidechem.com For instance, some derivatives of 2-chloro-4-methoxy-6-methyl-5-nitropyrimidine (B178187) have shown selective activity against specific weed species.

The development of pyrimidinyloxyphenoxypropionate derivatives, a class of herbicides, has also utilized the pyrimidine core. arkat-usa.org While not exclusively focused on 5-nitro substitution, this research highlights the importance of the pyrimidine ring in designing herbicidal agents. arkat-usa.org Furthermore, patents have been filed for herbicidal pyrimidines that include a nitro group as a possible substituent, indicating ongoing interest in this area. google.com

Insecticidal Properties

The this compound moiety is also present in compounds with insecticidal activity. For example, 1,2,3,4-tetrahydro-5-nitro-pyrimidine derivatives have been patented for their insecticidal properties. google.com The nitro group is considered an essential electron-withdrawing pharmacophore in some classes of insecticides, such as neonicotinoids. nih.gov

Research into nitropyridyl-based dichloropropene ethers has shown that a nitro group on the 5-position of the pyridyl ring can contribute to potent insecticidal activity against various lepidopteran pests. acs.org One such compound, 2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-(5-nitro-2-pyridyloxy)propyl ether, demonstrated insecticidal potency comparable to the commercial insecticide Pyridalyl. acs.org These findings suggest that the 5-nitro-heterocyclic scaffold is a viable template for the design of new insecticides. acs.orgacs.org

Mechanisms of Biological Action

Interaction with Molecular Targets

In the context of antimicrobial activity, these compounds are thought to interfere with essential cellular processes such as DNA synthesis or protein production. For anticancer applications, molecular docking studies have been employed to predict the binding interactions between this compound derivatives and specific protein targets within cancer cells, such as cyclin-dependent kinases (CDKs). The inhibition of these kinases can lead to cell cycle arrest and apoptosis.

For their GPR119 agonistic activity, docking studies have suggested that the pyrimidine ring of the this compound scaffold is responsible for the agonistic effect, while other parts of the molecule, like an isopentene group at the 4-position, can enhance target affinity. researchgate.net The well-defined positive and negative potential regions on the molecule, as revealed by molecular electrostatic potential (MESP) analysis, guide its interaction with biological targets. mdpi.com

In the realm of agrochemicals, derivatives of this compound may act as herbicides by inhibiting key enzymes in targeted weeds. Similarly, their insecticidal action can also be attributed to the inhibition of critical enzymes in pests.

Bioreduction of the Nitro Group and Reactive Intermediate Formation

A key aspect of the mechanism of action for many this compound derivatives is the bioreduction of the nitro group. This process can lead to the formation of reactive intermediates that are responsible for the compound's biological effects.

In biological systems, the nitro group can be reduced to form nitroso, hydroxylamino, and ultimately amino metabolites. These reactive intermediates can interact with and damage cellular macromolecules, leading to cytotoxic effects. This mechanism is particularly relevant for the antimicrobial and anticancer properties of nitropyridine and nitropyrimidine compounds. smolecule.com

The potential for the nitro group to undergo bioreduction is a critical consideration in the design of drugs and agrochemicals based on the this compound scaffold. vulcanchem.com The formation of these reactive species can be a double-edged sword, contributing to the desired therapeutic or pesticidal effect but also potentially leading to off-target toxicity. The specific biological context, including the presence of appropriate reductases, will influence the extent to which bioreduction occurs and the subsequent biological outcome.

DNA Interaction Potential

The this compound scaffold is a key structural feature in various compounds investigated for their biological activities, and the presence of the nitro group is considered to have a significant influence on their potential to interact with DNA. The electron-withdrawing nature of the nitro group can modulate the electronic properties of the pyrimidine ring, which may facilitate interactions with biological macromolecules, including nucleic acids.

While direct and comprehensive studies detailing the DNA binding of this compound itself are not extensively documented in the provided research, the broader class of nitroaromatic compounds is known for such interactions. Molecular mutagens and carcinogens often exert their effects by forming covalent adducts with DNA bases, leading to errors during DNA replication and transcription. researchgate.net For instance, aristolochic acid, a nitro-containing compound, is a known carcinogen that forms adducts with DNA. researchgate.net This general principle for nitroaromatics suggests a potential mechanism for this compound derivatives.

In the context of specific this compound derivatives, their potential for DNA interaction has been noted. For example, derivatives such as N'-Benzyl-N-(4-ethoxy-phenyl)-5-nitro-pyrimidine-2,4,6-triamine have been explored for various biological activities. ontosight.ai It is suggested that the nitro group, in concert with other substituents, may play a role in the molecule's ability to bind to DNA, which is a mechanism relevant to the development of therapeutic agents. ontosight.aiontosight.ai The specific arrangement of functional groups on the pyrimidine ring is crucial in determining the nature and strength of these potential interactions. ontosight.ai

Another derivative, 2,4-Diamino-5-nitropyrimidine, has been shown to have a high preferential binding affinity for the enzyme dihydrofolate reductase (DHFR). scbt.com While this is an interaction with a protein rather than directly with DNA, it highlights the ability of the this compound core to fit into biologically important binding sites. This activity, competing with the natural substrate dihydrofolic acid, is a mechanism exploited in cancer therapy, and it underscores the potential of this chemical class to interact with key cellular components. scbt.com

Compound NameCAS NumberBiological Note
2,4-Diamino-5-nitropyrimidine18620-73-0Exhibits high, preferential binding activity to the dihydrofolate reductase enzyme. scbt.com
N'-Benzyl-N-(4-ethoxy-phenyl)-5-nitro-pyrimidine-2,4,6-triamineNot specifiedThe nitro group may influence its interaction with biological molecules, potentially binding to DNA. ontosight.ai

Alkylating Activity of Substituted Derivatives

The chemical reactivity of the this compound core allows for the synthesis of a wide array of substituted derivatives, a process that often involves alkylation reactions. The term "alkylating activity" in this context primarily refers to the susceptibility of the this compound system to react with alkylating agents or to serve as a scaffold to which alkyl groups and other moieties are attached through various synthetic manipulations.

The this compound structure is a versatile precursor in organic synthesis. For instance, 4,6-dichloro-5-nitropyrimidine is a common starting material for creating more complex molecules. rsc.org The chlorine atoms in this compound can be substituted by nucleophiles, including amines, to build substituted purine derivatives. rsc.org This reactivity is fundamental to creating libraries of compounds for biological screening. google.com

The synthesis of novel this compound derivatives often involves the introduction of alkyl groups. A series of novel alkylamino pyrimidine derivatives bearing an alkyl acetate moiety has been designed and synthesized, demonstrating antiproliferative activities against several human cancer cell lines. nih.gov The synthetic route in these cases involves the reaction of the pyrimidine core with reagents that introduce the desired alkyl-containing side chains.

The reactivity of the this compound ring is influenced by its substituents. For example, 4,6-dimethoxy-5-nitropyrimidine (B100634) can undergo nucleophilic substitution reactions, where the methoxy (B1213986) groups are displaced. The nitro group itself can participate in redox reactions, potentially forming reactive intermediates.

The process for producing substituted purines often starts from a 4,6-dihalo-5-nitropyrimidine. The methodology allows for the sequential introduction of amine substituents, followed by reduction of the nitro group and formation of the second ring of the purine system. google.com This multi-step synthesis highlights the chemical tractability of the this compound core in building complex heterocyclic systems.

A summary of representative reactions is presented below:

Starting MaterialReagent(s)Product TypeResearch FocusReference
4,6-dichloro-5-nitropyrimidineTin(II) chloride, Cyclopentyl amine, Substituted benzaldehyde6,8,9-trisubstituted purine derivativesSynthesis of purine derivatives rsc.org
2-chloro-3(5)-nitropyridines4-aminophenol, ethyl 2-chloroacetate/ethyl 2-chloropropionateNitropyridine-containing phenylaminoacetates and propionatesSynthesis of herbicidal compounds (related nitropyridine chemistry) mdpi.com
This compound derivativesVarious, including alkylamino chainsThis compound-2,4-diamine derivatives bearing an alkyl acetate moietySynthesis of antiproliferative agents nih.gov
4,6-dihalo-5-nitro-2-alkyl-pyrimidineAmines, cyclizing agentsSubstituted purine compoundsCombinatorial synthesis of purine libraries google.comgoogle.com

Applications in Material Science and Energetic Materials

Development of Nonlinear Optical (NLO) Materials

Derivatives of 5-nitropyrimidine have been investigated for their potential in nonlinear optical (NLO) applications, which are crucial for technologies like frequency conversion and optical switching. The NLO response in these organic molecules is typically governed by the presence of electron-donating and electron-accepting groups attached to a π-conjugated system.

Computational studies have been employed to predict the NLO properties of certain this compound derivatives. For instance, calculations on 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione have explored its hyperpolarizability and third-order NLO susceptibility. Frontier Molecular Orbital (FMO) analysis, specifically the HOMO-LUMO gap, is correlated with intramolecular charge transfer (ICT) and is a key indicator of NLO potential. For some derivatives, the predicted first hyperpolarizability suggests they are promising candidates for future NLO studies. researchgate.net

Research has also focused on co-crystals of 2-amino-5-nitropyridine (B18323) (2A5NP), a derivative, with various acids. These co-crystals are designed to create non-centrosymmetric crystal structures, a prerequisite for second-harmonic generation (SHG), a key NLO phenomenon. For example, co-crystals of 2A5NP with achiral benzenesulfonic acids have been synthesized and shown to form noncentrosymmetric ionic pairs. acs.org The molecular packing in these crystals is controlled by aromatic-aromatic interactions and extensive hydrogen bonding between the protonated 2-amino-5-nitropyridinium cation and the sulfonate anion. acs.org

The SHG efficiency of these materials has been measured to be comparable to well-known NLO materials. For instance, co-crystals of 2A5NP with p-toluenesulfonic acid and p-phenolsulfonic acid have demonstrated high SHG efficiencies. acs.orgresearchgate.net Similarly, the salt 2-amino-5-nitropyridine-L-(+)-tartrate (ANPT) has been noted for its large NLO coefficient and enhanced hardness, making it a subject of interest. tandfonline.comrsc.org The significant NLO response in such salts is attributed to strong intermolecular interactions, including potential intermolecular charge transfer, which can enhance the material's hyperpolarizability. tandfonline.com

Energetic Compounds and Their Performance

The this compound framework is a foundational structure for creating a variety of energetic materials. By modifying this core, chemists can fine-tune properties such as thermal stability, detonation performance, and sensitivity to mechanical stimuli.

A critical requirement for energetic materials is high thermal stability, ensuring safety during storage and handling. Many energetic compounds derived from the pyrimidine (B1678525) skeleton exhibit excellent thermal decomposition temperatures. For example, 2,4,6-triamino-5-nitropyrimidine-1,3-dioxide, an energetic compound synthesized through a materials genome approach, shows a high thermal decomposition temperature of 284 °C. spiedigitallibrary.org Another derivative, a fused triazolo-pyrimidine compound, has a decomposition temperature of 368 °C, which is significantly higher than that of TNT (295 °C). aip.org

The introduction of amino groups and the formation of fused heterocyclic systems are strategies known to enhance thermal stability. Energetic salts based on 6-amino-5-nitropyrimidine can also exhibit high thermal stability, with some compounds showing decomposition temperatures up to 275 °C. The inherent stability of the aromatic pyrimidine ring, combined with strong intermolecular interactions like hydrogen bonding in the crystal lattice, contributes to these high decomposition temperatures.

The performance of an energetic material is defined by its detonation properties (velocity and pressure) and its sensitivity to impact and friction. Research has focused on creating derivatives of this compound that offer a balance between high performance and low sensitivity.

One notable example, 2,4,6-triamino-5-nitropyrimidine-1,3-dioxide, not only has high thermal stability but also a high measured density of 1.95 g/cm³ and a calculated detonation velocity of 9169 m/s. spiedigitallibrary.orgdntb.gov.ua Crucially, it exhibits extremely low mechanical sensitivity, with an impact sensitivity greater than 60 J and friction sensitivity over 360 N. spiedigitallibrary.orgdntb.gov.ua Another energetic material self-assembled from 2,4,6-triamino-5-nitropyrimidine-1,3-dioxide and nitric acid boasts a high crystal density (1.955 g/cm³), a detonation velocity of 9251 m/s, and a detonation pressure of 39.1 GPa, with moderate sensitivities (8 J impact, 240 N friction). researchgate.net

Energetic salts derived from 6-amino-5-nitropyrimidine have also shown promising performance. One such compound has a calculated detonation velocity of 8677 m/s and a detonation pressure of 36.1 GPa, while maintaining excellent insensitivity (impact sensitivity of 40 J and friction sensitivity of 360 N). The table below compares the performance of several pyrimidine-based energetic compounds.

Compound NameDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Impact Sensitivity (J)Friction Sensitivity (N)
2,4,6-Triamino-5-nitropyrimidine-1,3-dioxide1.959169->60>360
Self-assembled crystal of 2,4,6-triamino-5-nitropyrimidine-1,3-dioxide and nitric acid1.955925139.18240
An energetic salt of 6-amino-5-nitropyrimidine-867736.140360

"Skeletal editing" refers to the strategic modification of a core molecular structure to access a diverse range of compounds with enhanced properties. spiedigitallibrary.org This is a powerful strategy in the field of energetic materials to create novel high-energy-density materials. spiedigitallibrary.org Starting from common pyrimidine-based materials like 4,6-dichloro-5-nitropyrimidine (B16160), a variety of energetic skeletons, including bicyclic and fused systems, can be synthesized. spiedigitallibrary.org

The introduction of nitro groups (C-NO2) is a fundamental strategy for increasing the energy content and oxygen balance of a molecule. In the context of this compound, this often involves the nitration of a precursor. For instance, 4,6-dichloro-5-nitropyrimidine is a versatile starting material where the existing nitro group influences the subsequent chemical transformations. spiedigitallibrary.orgoup.com Further nitration or the introduction of other explosophoric groups like -NF2 and -ONO2 onto the pyrimidine ring can significantly improve detonation performance. dntb.gov.ua The strategic placement of nitro groups, often in conjunction with amino groups, is a key aspect of designing high-performance, low-sensitivity energetic materials. spiedigitallibrary.org

The formation of energetic ionic salts is an effective method for tuning the properties of energetic materials. This approach involves combining an energetic anion or cation with a suitable counter-ion. This can lead to materials with high density, improved thermal stability, and modified sensitivity.

Starting from precursors like 6-amino-5-nitropyrimidine, a variety of energetic salts can be synthesized. For example, reacting a pyrimidine-based acid with different nitrogen-rich bases (like aminoguanidine (B1677879) or diaminoguanidine) can yield salts with good detonation performance and low sensitivity. kristujayanti.edu.in Fused bistetrazole-based energetic materials, synthesized in one step from 4,6-dichloro-5-nitropyrimidine, can form organic salts with high detonation velocities (8898–9077 m/s) and lower sensitivities (16–20 J) compared to traditional explosives like RDX. oup.com The synthesis of energetic salts based on N-substituted 4-hydroxy-3,5-dinitropyrazole also demonstrates how salt formation can enhance thermal stability.

Skeletal Editing for Enhanced Energetic Performance

Introduction of C-NO2 groups

Polymorphism in Materials Science

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical area of study in materials science. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, stability, and energetic performance. While the user's query specified "this compound," the significant research into polymorphism focuses on its derivative, 2-amino-5-nitropyrimidine (B189733). This compound has been identified as having at least three polymorphic forms, which have been the subject of detailed investigation. acs.orgfigshare.com

Research has led to the discovery and characterization of three previously unknown polymorphs of 2-amino-5-nitropyrimidine, designated as Forms I, II, and III. acs.org These forms were identified and their structures determined using single-crystal X-ray diffraction. acs.orgfigshare.com The investigation into these polymorphs provides valuable insights into the phenomenon of polymorphism and serves as a basis for testing and refining computational methods for predicting crystal structures. acs.org

The different polymorphic forms of 2-amino-5-nitropyrimidine are obtained through distinct crystallization conditions. acs.org

Form I is produced by subliming 2-amino-5-nitropyrimidine at ambient pressure, which results in the formation of small, nearly colorless, diamond-shaped crystals. acs.org

Form II can be obtained by recrystallization from ethanol (B145695) at ambient temperature. Slow evaporation of the solvent leads to the precipitation of colorless, needle-like crystals. acs.orgacs.org This same form is also achieved through recrystallization from a hot aqueous solution, which, upon cooling, yields very long, needle-like crystals. acs.orgacs.org

Form III is formed by recrystallization from acetone (B3395972) at ambient temperature, with slow evaporation of the solvent causing the precipitation of colorless, block-like crystals. acs.org

The crystal structures of these polymorphs are stabilized by extensive networks of hydrogen bonds. acs.org These interactions, which include C-H···N and C-H···O hydrogen bonds, along with short interlayer distances, play a crucial role in the packing of the molecules within the crystal lattice. acs.orgresearchgate.net Theoretical studies have been conducted on all three polymorphs to estimate their lattice energies and to understand the influence of molecular conformation on the resulting crystal structure. acs.org

The study of polymorphism in compounds like 2-amino-5-nitropyrimidine is significant for the field of energetic materials. The existence of multiple crystal forms highlights the importance of controlling crystallization conditions to ensure the production of a desired, stable polymorph with optimal energetic properties.

Below is a data table summarizing the crystallographic data for the three polymorphs of 2-amino-5-nitropyrimidine.

Polymorph Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) V (ų)
Form I MonoclinicP2₁/n7.93511.2377.00990108.9990591.3
Form II MonoclinicP2₁/c11.3943.82914.5329099.4590624.4
Form III MonoclinicP2₁/n10.3715.15511.6669090.4390623.6

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-nitropyrimidine, and how can experimental reproducibility be ensured?

  • Methodological Answer : this compound is typically synthesized via electrophilic nitration of pyrimidine derivatives. A common approach involves reacting 2-amino-5-nitropyrimidine precursors under controlled nitration conditions (e.g., using nitric acid and sulfuric acid mixtures at 0–5°C). To ensure reproducibility:

  • Document reaction parameters (temperature, stoichiometry, solvent purity) meticulously.
  • Validate intermediates using spectroscopic techniques (e.g., NMR, IR) and compare with literature data .
  • Include control experiments to assess byproducts and optimize yield .
    • Safety Considerations : Use protective equipment (gloves, goggles) due to the compound’s potential toxicity and reactivity. Handle nitrating agents in fume hoods .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should involve:

  • Accelerated degradation tests (e.g., exposure to light, heat, humidity) followed by HPLC or LC-MS analysis to monitor decomposition products.
  • Kinetic studies to determine shelf-life under controlled temperatures (e.g., 4°C, 25°C) .
  • Compare results with crystallographic data to assess structural integrity, as polymorphic changes may affect stability .

Advanced Research Questions

Q. How do polymorphism and hydrogen-bonding patterns in this compound derivatives influence their physicochemical properties?

  • Methodological Answer :

  • Perform single-crystal X-ray diffraction to resolve crystal structures and identify hydrogen-bonding networks (e.g., C–H···N/O interactions).
  • Calculate lattice energies using density functional theory (DFT) to correlate packing efficiency with thermal stability .
  • Compare dissolution rates and solubility across polymorphs (I–III) to guide formulation studies .

Q. What computational strategies are effective in predicting the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer :

  • Use molecular orbital theory (e.g., HOMO-LUMO analysis) to identify electron-deficient positions (2-, 4-, and 6-positions) prone to substitution .
  • Simulate reaction pathways using Gaussian or ORCA software, incorporating solvent effects and transition-state modeling.
  • Validate predictions with experimental kinetic data (e.g., rate constants for nitration or halogenation) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Conduct systematic meta-analyses of existing studies, noting variables like assay conditions (cell lines, concentrations) and compound purity.
  • Reproduce key experiments with standardized protocols (e.g., NIH guidelines for preclinical studies) .
  • Use cheminformatics tools (e.g., PubChem BioAssay) to cross-reference activity data and identify structural motifs linked to efficacy .

Q. What experimental designs are optimal for studying this compound’s role in inhibiting viral-host interactions?

  • Methodological Answer :

  • Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity between this compound derivatives and viral targets (e.g., heparan sulfate glycoconjugates) .
  • Validate antiviral activity in in vitro models (e.g., Vero E6 cells infected with coronaviruses) with dose-response assays .
  • Include negative controls (e.g., unmodified pyrimidines) to isolate mechanistic effects .

Handling Data Contradictions

Q. How should researchers address discrepancies in crystallographic data for this compound polymorphs?

  • Methodological Answer :

  • Re-analyze raw diffraction data (e.g., .cif files) using software like Mercury or Olex2 to verify reported hydrogen-bonding patterns .
  • Compare experimental lattice energies with computational predictions to identify outliers .
  • Publish negative results (e.g., failed crystallization attempts) to enhance dataset transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.